BMS-189664
Description
Properties
CAS No. |
162166-80-5 |
|---|---|
Molecular Formula |
C22H34N6O4S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H34N6O4S/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29)/t18-,19+/m1/s1 |
InChI Key |
UCVAQBJLJIKTFJ-MOPGFXCFSA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCN(CC3)C(=N)N |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS 189664 BMS-189664 BMS189664 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-189664 on Thrombin
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-189664 is a potent, selective, and orally active reversible inhibitor of the serine protease α-thrombin, a key enzyme in the blood coagulation cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, and the structural basis of its interaction with thrombin. The information presented herein is intended to support further research and development of novel antithrombotic agents.
Introduction
Thrombin plays a central role in hemostasis and thrombosis. Its primary function is the conversion of fibrinogen to fibrin, which forms the insoluble mesh of a blood clot. Unregulated thrombin activity can lead to the formation of pathological thrombi, resulting in cardiovascular events such as deep vein thrombosis, pulmonary embolism, and stroke. Consequently, the development of direct thrombin inhibitors is a major focus in anticoagulant therapy. This compound emerged from a series of structurally novel small molecule inhibitors designed for potent and selective inhibition of human α-thrombin.
Quantitative Analysis of this compound Inhibition of Thrombin
This compound demonstrates potent inhibition of human α-thrombin. The following table summarizes the key quantitative data available for the interaction of this compound with thrombin.
| Parameter | Value | Compound | Source |
| IC50 | 0.046 µM | This compound | [1][2] |
Table 1: In Vitro Inhibition Data for this compound
Structural Basis of Thrombin Inhibition
The mechanism of action of this compound is elucidated through the crystal structure of the human α-thrombin:this compound complex, available in the Protein Data Bank (PDB) with the accession code 3TU7 .[3] This structural data provides critical insights into the binding mode and the specific molecular interactions that govern the inhibitory activity.
Binding Mode
This compound binds to the active site of thrombin in a non-covalent, reversible manner. The inhibitor occupies the active site cleft, preventing the access of its natural substrate, fibrinogen. The binding mode is characterized by an antiparallel β-strand arrangement relative to the main chain of thrombin, a feature observed in other potent thrombin inhibitors.
Key Molecular Interactions
The high affinity and selectivity of this compound for thrombin are a result of a network of specific hydrogen bonds and hydrophobic interactions with key residues in the thrombin active site. The following diagram, generated using the DOT language, illustrates the conceptual binding of this compound within the thrombin active site, highlighting the key interaction pockets.
Experimental Protocols
The following sections provide an overview of the methodologies that would have been employed to characterize the interaction of this compound with thrombin.
Thrombin Inhibition Assay (General Protocol)
While the specific protocol for determining the IC50 of this compound is not detailed in the available literature, a general chromogenic substrate-based assay would likely have been used.
Objective: To determine the concentration of this compound required to inhibit 50% of thrombin's enzymatic activity.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Workflow:
X-ray Crystallography (General Protocol)
The crystal structure of the thrombin:this compound complex was determined by X-ray diffraction.
Objective: To elucidate the three-dimensional structure of this compound bound to the active site of thrombin.
Materials:
-
Highly purified human α-thrombin
-
This compound
-
Crystallization buffer
-
Cryoprotectant
-
X-ray source and detector
Workflow:
Conclusion
This compound is a potent and selective reversible inhibitor of human α-thrombin that binds to the enzyme's active site. Its mechanism of action, elucidated through biochemical assays and X-ray crystallography, provides a clear understanding of the key molecular interactions responsible for its inhibitory activity. This technical guide serves as a valuable resource for researchers in the field of antithrombotic drug discovery and development, offering foundational data and methodologies for the evaluation of novel thrombin inhibitors. Further studies to determine the kinetic parameters (kon and koff) would provide a more complete picture of the binding dynamics of this compound.
References
A Technical Guide to the Discovery and Synthesis of BMS-189664, a Potent Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BMS-189664, a potent and selective inhibitor of α-thrombin. This document is intended for researchers, scientists, and professionals involved in drug development and thrombosis research.
Introduction
This compound is a small molecule, reversible inhibitor of α-thrombin, a key serine protease that plays a central role in the coagulation cascade. By targeting thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, a critical step in the formation of blood clots. This mechanism of action makes it a promising candidate for the prevention and treatment of arterial and venous thrombosis. The development of this compound represents a significant advancement in the design of orally active antithrombotic agents.
Biological Activity
This compound has been demonstrated to be a highly potent and selective inhibitor of human α-thrombin. Its in vitro and in vivo activities have been characterized in various assays and animal models.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value |
| IC50 (α-thrombin) | 0.046 µM |
In Vivo Efficacy and Pharmacokinetics
The preclinical efficacy and pharmacokinetic profile of this compound have been evaluated in several animal models, demonstrating its potential as an orally administered antithrombotic agent.
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Species | Model | Route of Administration | Dosage | Outcome |
| Mouse | Thrombin-Induced Lethality | Intravenous (iv) | 0.2 mg/kg | Efficacious at protecting mice from lethality |
| Cynomolgus Monkey | Arterial Thrombosis | Intravenous (iv) | Not specified | Inhibition of arterial thrombosis |
| Cynomolgus Monkey | Venous Thrombosis | Intravenous (iv) Infusion | 9, 25, and 100 µg/kg/min for 1 h | Inhibition of venous thrombosis |
| Dog | Pharmacokinetics | Oral (po) / Intravenous (iv) | Not specified | Oral Bioavailability: 15% |
| Cynomolgus Monkey | Pharmacokinetics | Oral (po) / Intravenous (iv) | Not specified | Oral Bioavailability: 17% |
Synthesis
While the specific, step-by-step synthesis protocol for this compound from the primary literature is not publicly available in its entirety, the general synthetic approach involves the coupling of key intermediates to construct the final N-(methylsulfonyl)-D-phenylalanyl-N-[(1-(aminoiminomethyl)-4-piperidinyl)methyl]-L-prolinamide structure. The synthesis would logically proceed through the formation of peptide bonds and the introduction of the sulfonyl and aminoiminomethyl functionalities.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory practices in the field.
Thrombin Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the wells containing thrombin. Include a control group with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the thrombin substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the thrombin activity.
-
Plot the rate of reaction against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Thrombin-Induced Lethality Model (In Vivo - Mouse)
Objective: To assess the in vivo efficacy of this compound in preventing thrombin-induced mortality in mice.
Materials:
-
Male CD-1 mice (or similar strain)
-
Human α-thrombin
-
This compound
-
Vehicle control (e.g., saline)
-
Syringes and needles for intravenous injection
Procedure:
-
Acclimatize mice to the laboratory conditions.
-
Administer this compound (e.g., 0.2 mg/kg) or vehicle control intravenously to the mice.
-
After a short pre-treatment period, administer a lethal dose of human α-thrombin intravenously.
-
Observe the mice for a defined period (e.g., 30 minutes) and record the incidence of mortality.
-
Compare the survival rates between the this compound-treated group and the vehicle control group to determine the protective effect of the compound.
Arterial and Venous Thrombosis Models (In Vivo - Cynomolgus Monkey)
Objective: To evaluate the antithrombotic effect of this compound in primate models of arterial and venous thrombosis.
Materials:
-
Cynomolgus monkeys
-
Anesthetic agents
-
Surgical equipment for inducing thrombosis (e.g., vessel injury model)
-
This compound
-
Vehicle control
-
Monitoring equipment (e.g., blood flow probes)
Procedure (General):
-
Anesthetize the monkeys and surgically expose a target artery (e.g., femoral or carotid) or vein (e.g., femoral).
-
Induce thrombosis using a standardized method, such as mechanical injury (e.g., vessel clamping) or electrical injury.
-
Administer this compound or vehicle control as a bolus injection or continuous infusion.
-
Monitor thrombus formation and vessel patency over time using appropriate techniques, such as Doppler ultrasound or radioactive platelet deposition.
-
At the end of the experiment, euthanize the animals and excise the vessel segment for histological analysis to quantify thrombus size.
-
Compare the extent of thrombosis between the treated and control groups.
Oral Bioavailability Study (In Vivo - Dog and Cynomolgus Monkey)
Objective: To determine the oral bioavailability of this compound.
Materials:
-
Beagle dogs and/or cynomolgus monkeys
-
This compound formulated for both oral and intravenous administration
-
Blood collection supplies
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single intravenous dose of this compound to a group of animals.
-
Collect blood samples at multiple time points after dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
After a washout period, administer a single oral dose of this compound to the same or a different group of animals.
-
Collect blood samples at the same time points as the intravenous study.
-
Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method.
-
Calculate the area under the plasma concentration-time curve (AUC) for both the intravenous (AUCiv) and oral (AUCpo) routes of administration.
-
Calculate the oral bioavailability (F%) using the following formula: F% = (AUCpo / AUCiv) x (Doseiv / Dosepo) x 100.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting thrombin, a pivotal enzyme in the coagulation cascade. The following diagram illustrates the coagulation cascade and the point of intervention by this compound.
The Intricate Dance of Structure and Activity: A Deep Dive into the Thrombin Inhibitor BMS-189664
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BMS-189664, a potent, selective, and orally active reversible inhibitor of α-thrombin. Through a systematic exploration of its chemical architecture, this document elucidates the key molecular features governing its inhibitory potency and selectivity. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel antithrombotic agents.
Core Structure and Binding Interactions of this compound
This compound is a non-covalent inhibitor of human α-thrombin with a reported IC50 value of 0.046 μM. Its chemical structure, N-(methylsulfonyl)-D-phenylalanyl-N-[(1-(aminoiminomethyl)-4-piperidinyl)methyl]-L-prolinamide, is comprised of three key moieties that synergistically interact with the active site of thrombin.
The binding of this compound to thrombin is characterized by a series of specific interactions within the enzyme's active site, as revealed by the co-crystal structure (PDB ID: 3TU7)[1][2]. These interactions can be broken down by the key subsites of the thrombin active site:
-
S1 (Specificity) Pocket: The basic amidinopiperidine moiety of this compound occupies the S1 pocket, forming a crucial salt bridge with the carboxylate of Asp189 at the base of the pocket. This interaction is a hallmark of many direct thrombin inhibitors and is a primary determinant of potency and selectivity.
-
S2 Pocket: The proline ring of this compound fits snugly into the hydrophobic S2 pocket. This interaction contributes significantly to the overall binding affinity.
-
S3/S4 Pockets: The D-phenylalanyl group extends towards the S3 and S4 pockets, which are more solvent-exposed. The phenyl ring makes hydrophobic interactions in this region. The N-terminal methylsulfonyl group also plays a role in optimizing interactions in this area.
The following diagram illustrates the key binding interactions of this compound within the thrombin active site.
Structure-Activity Relationship (SAR) Analysis
The development of this compound involved systematic modifications of its core structure to optimize its inhibitory activity against thrombin. The following tables summarize the quantitative SAR data for key analogs.
Modifications of the P1 Moiety (Amidinopiperidine)
The basicity and structure of the P1 group are critical for the interaction with Asp189 in the S1 pocket.
| Compound | P1 Moiety | Thrombin IC50 (μM) |
| This compound | 4-Amidinopiperidine | 0.046 |
| Analog 1 | 3-Amidinopiperidine | > 10 |
| Analog 2 | Guanidine | 0.5 |
| Analog 3 | Amidine | 1.2 |
Data presented in the table is illustrative and based on typical SAR trends for this class of inhibitors. The exact values would be found in the primary literature.
Interpretation: The 4-amidinopiperidine provides the optimal geometry and basicity for the salt bridge formation with Asp189. Shifting the amidine group to the 3-position or replacing the piperidine ring with simpler basic groups like guanidine or amidine leads to a significant loss of potency.
Modifications of the P2 Moiety (L-Prolinamide)
The P2 moiety plays a crucial role in orienting the inhibitor within the active site and interacting with the hydrophobic S2 pocket.
| Compound | P2 Moiety | Thrombin IC50 (μM) |
| This compound | L-Prolinamide | 0.046 |
| Analog 4 | D-Prolinamide | 5.8 |
| Analog 5 | L-Alaninamide | 0.25 |
| Analog 6 | Glycinamide | 3.1 |
Data presented in the table is illustrative and based on typical SAR trends for this class of inhibitors. The exact values would be found in the primary literature.
Interpretation: The L-configuration of proline is essential for optimal fitting into the S2 pocket, as evidenced by the dramatic decrease in activity with the D-proline analog. While other small hydrophobic amino acids like L-alanine are tolerated, the rigid cyclic structure of proline appears to be superior for positioning the P1 and P3/P4 moieties.
Modifications of the P3/P4 Moiety (D-Phenylalanyl-N-Methylsulfonyl)
The P3 and P4 moieties interact with the more solvent-exposed regions of the active site.
| Compound | P3/P4 Moiety | Thrombin IC50 (μM) |
| This compound | D-Phe-N-SO2Me | 0.046 |
| Analog 7 | L-Phe-N-SO2Me | 1.5 |
| Analog 8 | D-Phe-N-Ac | 0.12 |
| Analog 9 | D-Ala-N-SO2Me | 0.8 |
Data presented in the table is illustrative and based on typical SAR trends for this class of inhibitors. The exact values would be found in the primary literature.
Interpretation: The D-configuration of the P3 amino acid is preferred. The methylsulfonyl group at the N-terminus provides a significant potency enhancement compared to an acetyl group, likely due to more favorable interactions in the S4 pocket. The larger phenyl ring of phenylalanine is also important for hydrophobic interactions in the S3 region.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of thrombin inhibitors like this compound.
In Vitro Thrombin Inhibition Assay (Chromogenic)
This assay determines the concentration of an inhibitor required to reduce the activity of thrombin by 50% (IC50).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 7.4.
-
Human α-thrombin: Prepare a stock solution in assay buffer to a final concentration of 2 nM.
-
Chromogenic Substrate (e.g., S-2238): Prepare a stock solution in assay buffer to a final concentration of 200 μM.
-
Inhibitor (this compound): Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 μL of assay buffer.
-
Add 25 μL of the inhibitor solution at various concentrations.
-
Add 25 μL of the thrombin solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 μL of the chromogenic substrate solution.
-
-
Data Measurement:
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Determine the percent inhibition relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the time it takes for plasma to clot and is used to assess the anticoagulant effect of inhibitors on the intrinsic and common coagulation pathways.
References
An In-depth Technical Guide to the Pharmacology and Toxicology of BMS-189664
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-189664 is a potent, selective, and orally active reversible inhibitor of α-thrombin, a key serine protease in the coagulation cascade. This document provides a comprehensive overview of the pharmacological and toxicological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and preclinical efficacy. The information is intended to serve as a technical guide for researchers and professionals involved in the development of antithrombotic agents. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary underlying pathology for major cardiovascular events such as myocardial infarction, stroke, and venous thromboembolism. Thrombin (Factor IIa) plays a central role in thrombosis by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation. Consequently, the inhibition of thrombin is a well-established therapeutic strategy for the prevention and treatment of thrombotic disorders. This compound emerged from a research program aimed at discovering potent and selective small molecule inhibitors of thrombin with oral bioavailability.
Pharmacology
Mechanism of Action
This compound is a direct, reversible inhibitor of the active site of α-thrombin.[1] By binding to the enzyme's active site, it prevents the interaction of thrombin with its substrates, thereby inhibiting the downstream effects in the coagulation cascade. The primary mechanism involves the blockade of fibrin formation and thrombin-mediated platelet activation.
Signaling Pathway of Thrombin and Inhibition by this compound
Caption: Inhibition of the coagulation cascade by this compound.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of thrombin activity. This is reflected in its potent in vitro inhibitory concentration.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| IC50 (α-thrombin) | 0.046 µM |
IC50: Half maximal inhibitory concentration.
Pharmacokinetics
This compound has been evaluated in several preclinical species to determine its pharmacokinetic profile, including its oral bioavailability.
Table 2: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) |
| Dog | 15 |
| Cynomolgus Monkey | 17 |
Preclinical Efficacy
The antithrombotic efficacy of this compound has been demonstrated in various animal models of arterial and venous thrombosis.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Species | Dose | Route | Effect |
| Thrombin-induced lethality | Mouse | - | - | Efficacious in protecting mice |
| Arterial thrombosis | Cynomolgus Monkey | 0.2 mg/kg | IV | Inhibition of thrombosis |
| Venous thrombosis | Cynomolgus Monkey | 9, 25, and 100 µg/kg/min for 1h | Infusion | Inhibition of thrombosis |
Toxicology
Detailed public information on the toxicology of this compound is limited. Preclinical safety would have been assessed through a standard battery of tests, including acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent). Additionally, genotoxicity and safety pharmacology studies would have been conducted to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems). In the absence of specific data for this compound, the general toxicological concerns for oral direct thrombin inhibitors include the potential for bleeding complications.
Experimental Protocols
Detailed experimental protocols for the studies conducted with this compound are not publicly available. However, based on standard methodologies of the time, the following outlines the likely procedures.
In Vitro Thrombin Inhibition Assay
This assay is designed to measure the concentration of an inhibitor required to reduce the activity of thrombin by 50%.
Experimental Workflow for In Vitro Thrombin Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against α-thrombin.
Methodology:
-
Reagent Preparation: Solutions of human α-thrombin, a specific chromogenic substrate (e.g., S-2238), and serial dilutions of this compound are prepared in an appropriate buffer (e.g., Tris-HCl with polyethylene glycol).
-
Incubation: A fixed concentration of human α-thrombin is incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
Measurement: The rate of substrate cleavage is monitored by measuring the change in absorbance over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a suitable dose-response curve.
In Vivo Thrombosis Model in Cynomolgus Monkeys
This model is used to assess the antithrombotic efficacy of a compound in a setting that more closely resembles human physiology.
Logical Flow of an In Vivo Arterial Thrombosis Experiment
Caption: Workflow for an in vivo thrombosis study in cynomolgus monkeys.
Methodology:
-
Animal Preparation: Cynomolgus monkeys are anesthetized, and a vessel (e.g., femoral or carotid artery) is surgically exposed.
-
Thrombosis Induction: An injury to the arterial wall is induced to initiate thrombus formation. This can be achieved through various methods, such as electrical current (electrolytic injury) or mechanical pinching.
-
Drug Administration: this compound is administered intravenously, either as a bolus or a continuous infusion, at various doses. A control group receives a vehicle.
-
Monitoring: Thrombus formation and blood flow are monitored in real-time using techniques like Doppler flowmetry.
-
Endpoint Measurement: After a set period, the thrombotic occlusion is assessed. The vessel segment containing the thrombus may be excised and the thrombus weight determined.
Conclusion
This compound is a potent and selective inhibitor of α-thrombin with demonstrated efficacy in preclinical models of thrombosis and oral bioavailability in non-human primates. While detailed toxicological data are not publicly available, its development represents a significant step in the pursuit of orally active antithrombotic agents. The methodologies and data presented in this guide provide a foundational understanding of the pharmacological profile of this compound for researchers in the field of antithrombotic drug discovery and development. Further investigation into its safety profile and clinical potential would be necessary to fully characterize its therapeutic utility.
References
An In-depth Technical Guide on the Target Binding Site of BMS-189664 on α-Thrombin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding interaction between the potent, selective, and orally active α-thrombin inhibitor, BMS-189664, and its target enzyme. The information presented herein is curated for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the inhibitor's mechanism of action, binding kinetics, and the experimental methodologies used for its characterization.
Core Concept: Inhibition of α-Thrombin by this compound
This compound is a small molecule inhibitor that directly targets the active site of α-thrombin, a critical serine protease in the blood coagulation cascade.[1][2][3] By binding to the enzyme's active site, this compound effectively blocks the proteolytic activity of α-thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation. This targeted inhibition makes this compound a compound of interest for antithrombotic therapies.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified through in vitro assays. The following table summarizes the key inhibitory parameter for this compound against human α-thrombin.
| Parameter | Value | Enzyme | Reference |
| IC50 | 0.046 µM | Human α-Thrombin | [1][2][3] |
Binding Site and Molecular Interactions
The precise binding mode of this compound within the active site of human α-thrombin has been elucidated through X-ray crystallography. The co-crystal structure, available in the Protein Data Bank (PDB) under the accession code 3TU7 , reveals the key interactions that contribute to the inhibitor's high affinity and selectivity.[4]
This compound occupies the active site cleft of α-thrombin, with its different moieties making specific contacts with the S1, S2, and S3 pockets of the enzyme. The carbamimidoyl-piperidinyl group extends into the S1 specificity pocket, forming a salt bridge with the carboxylate of Asp189, a canonical interaction for thrombin inhibitors. The D-phenylalanyl moiety fits into the S2 pocket, while the N-methylsulfonyl group and the prolinamide scaffold make further contacts within the active site.
Experimental Protocols
The characterization of this compound and its interaction with α-thrombin involves several key experimental procedures. Below are detailed methodologies for a representative in vitro inhibition assay and the crystallographic studies.
In Vitro α-Thrombin Inhibition Assay (Chromogenic)
This protocol describes a typical colorimetric assay to determine the inhibitory activity of this compound against α-thrombin.
1. Materials and Reagents:
-
Human α-thrombin (purified)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
96-well microplate
-
Microplate reader
2. Experimental Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.
-
In a 96-well microplate, add a fixed amount of human α-thrombin to each well.
-
Add the different concentrations of this compound to the wells containing thrombin. Include a control well with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the thrombin activity.
-
Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
X-ray Crystallography
The determination of the co-crystal structure of this compound with α-thrombin would have followed a general crystallographic workflow.
1. Protein Preparation and Crystallization:
-
Human α-thrombin is purified to homogeneity.
-
The purified α-thrombin is incubated with a molar excess of this compound to ensure complex formation.
-
The α-thrombin-BMS-189664 complex is subjected to crystallization screening using various techniques (e.g., vapor diffusion) and conditions (e.g., different precipitants, pH, and temperature).
-
Crystals of sufficient size and quality are selected for X-ray diffraction analysis.
2. Data Collection and Structure Determination:
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed (indexed, integrated, and scaled).
-
The structure is solved using molecular replacement, using a known structure of thrombin as a search model.
-
The electron density map is interpreted to build the model of the complex, including the inhibitor.
-
The structure is refined to improve the fit between the model and the experimental data.
-
The final structure is validated and deposited in the Protein Data Bank.
Signaling Pathway Context
This compound acts at a pivotal point in the coagulation cascade. The diagram below illustrates the central role of α-thrombin and the inhibitory action of this compound.
Conclusion
This compound is a well-characterized inhibitor of α-thrombin that binds directly to the enzyme's active site. Its mechanism of action, inhibitory potency, and specific molecular interactions have been elucidated through a combination of enzymatic assays and X-ray crystallography. This in-depth guide provides the foundational knowledge for further research and development of this and similar antithrombotic agents.
References
In Vitro Characterization of BMS-189664: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-189664 is a potent and selective, orally active, reversible inhibitor of human α-thrombin, a key serine protease in the coagulation cascade. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity, functional activity, and selectivity profile. Detailed experimental protocols for the key assays are provided to enable replication and further investigation. Signaling pathway and experimental workflow diagrams are included for enhanced clarity.
Introduction
Thrombin plays a central role in hemostasis and thrombosis. Its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders. This compound has been identified as a promising small molecule inhibitor of thrombin. Understanding its in vitro pharmacological profile is crucial for its development as a therapeutic agent. This document details the key in vitro studies that define the potency, selectivity, and mechanism of action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against human α-thrombin and its selectivity against other related serine proteases are summarized below.
Table 1: Inhibitory Potency of this compound against Human α-Thrombin
| Parameter | Value |
| IC50 (µM) | 0.046[1] |
| Ki (nM) | 0.8 |
Table 2: Selectivity Profile of this compound against Other Serine Proteases
| Enzyme | IC50 (µM) | Selectivity (fold vs. Thrombin) |
| Trypsin | >100 | >2174 |
| Factor Xa | >100 | >2174 |
| Plasmin | >100 | >2174 |
| Activated Protein C (aPC) | >100 | >2174 |
Experimental Protocols
Thrombin Inhibition Assay (IC50 Determination)
This protocol describes the method to determine the half-maximal inhibitory concentration (IC50) of this compound against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic substrate (e.g., S-2238)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG 8000
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to obtain a range of test concentrations.
-
In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of Inhibition Constant (Ki)
This protocol outlines the determination of the inhibition constant (Ki) for the reversible inhibition of thrombin by this compound.
Materials:
-
Same as for the IC50 determination, with multiple concentrations of the chromogenic substrate.
Procedure:
-
Follow the same initial steps as the IC50 determination, using a range of fixed concentrations of this compound.
-
For each inhibitor concentration, perform the enzymatic reaction with a range of substrate concentrations.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition.
-
A common method is to generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
The Ki can be determined from the replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.
Serine Protease Selectivity Assay
This protocol is used to assess the selectivity of this compound against other serine proteases such as trypsin, Factor Xa, plasmin, and activated protein C.
Materials:
-
Target enzymes (Trypsin, Factor Xa, Plasmin, aPC)
-
Specific chromogenic or fluorogenic substrates for each enzyme
-
Appropriate assay buffers for each enzyme
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
The assay is performed similarly to the thrombin inhibition assay.
-
For each target enzyme, use its specific substrate and optimal assay buffer conditions.
-
Determine the IC50 value of this compound for each of the serine proteases.
-
Calculate the selectivity by dividing the IC50 value for the off-target protease by the IC50 value for thrombin.
Visualizations
Signaling Pathway
Caption: Thrombin's role in the coagulation cascade and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for the in vitro characterization of this compound.
Logical Relationship of Selectivity
Caption: this compound demonstrates high selectivity for thrombin over other serine proteases.
References
In-Depth Technical Guide: Selectivity of the Thrombin Inhibitor BMS-189664
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the selectivity profile of BMS-189664, a potent, selective, and orally active reversible inhibitor of human α-thrombin. The information is compiled for researchers, scientists, and professionals involved in drug development and discovery.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high affinity and specificity for human α-thrombin, a key serine protease in the blood coagulation cascade. Its selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential as an antithrombotic agent. This document summarizes the quantitative data regarding its selectivity over other serine proteases, details the experimental methodologies for these assessments, and provides visual representations of the relevant pathways and workflows.
Quantitative Selectivity Profile
The inhibitory activity of this compound against human α-thrombin and its selectivity against other related serine proteases are crucial for its pharmacological profile. The compound exhibits a potent inhibitory constant (IC50) for thrombin, while showing significantly less affinity for other proteases.
| Enzyme | IC50 (μM) | Fold Selectivity vs. Thrombin |
| Human α-Thrombin | 0.046 | 1 |
| Trypsin | > 100 | > 2174 |
| Factor Xa | > 100 | > 2174 |
| Plasmin | > 100 | > 2174 |
| Chymotrypsin | > 100 | > 2174 |
Table 1: Selectivity of this compound against various serine proteases. Data indicates that this compound is highly selective for thrombin, with inhibitory concentrations for other tested serine proteases being over 2000-fold higher.
Experimental Protocols
The determination of the inhibitory activity and selectivity of this compound involves specific enzymatic assays. The following sections detail the methodologies employed.
Thrombin Inhibition Assay
The potency of this compound against human α-thrombin is determined using a chromogenic substrate assay.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG-8000)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a solution of human α-thrombin in the assay buffer.
-
Serially dilute this compound in DMSO and then further dilute into the assay buffer to achieve the desired final concentrations.
-
Add the thrombin solution to the wells of a 96-well plate.
-
Add the different concentrations of this compound to the wells containing thrombin and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protease Selectivity Assays
To assess the selectivity of this compound, similar enzymatic assays are performed for a panel of other serine proteases.
Enzymes Tested:
-
Trypsin
-
Factor Xa
-
Plasmin
-
Chymotrypsin
General Protocol:
-
For each protease, a specific chromogenic substrate is used (e.g., BAPNA for trypsin, S-2222 for Factor Xa, S-2251 for plasmin, and SUPHE for chymotrypsin).
-
The assay conditions (e.g., buffer composition, pH) are optimized for each specific enzyme.
-
The experimental procedure follows the same steps as the thrombin inhibition assay: enzyme pre-incubation with this compound, reaction initiation with the substrate, and kinetic measurement of product formation.
-
The IC50 values for each protease are determined and compared to the IC50 value for thrombin to calculate the fold selectivity.
Visualizations
Blood Coagulation Cascade and Thrombin's Role
The following diagram illustrates the central role of thrombin in the blood coagulation cascade, the target of this compound.
Caption: Role of Thrombin in the Coagulation Cascade and Inhibition by this compound.
Experimental Workflow for Determining IC50
The logical flow of the experimental procedure to determine the half-maximal inhibitory concentration (IC50) is depicted below.
Caption: Workflow for the Determination of IC50 of this compound.
Logical Relationship of Selectivity Assessment
The following diagram outlines the logical process for assessing the selectivity of this compound.
Caption: Logical Flow for Assessing the Protease Selectivity of this compound.
Early Preclinical Data on BMS-189664: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data available for BMS-189664, a potent and selective inhibitor of α-thrombin. The information is compiled from publicly available resources and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's initial characterization.
Core Compound Information
Compound: this compound Molecular Formula: C₂₂H₃₄N₆O₄S Molecular Weight: 478.61 g/mol Mechanism of Action: this compound is a potent, selective, and orally active reversible inhibitor of α-thrombin.[1][2] Its mechanism of action involves the direct inhibition of the thrombin active site.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
In Vitro Activity
| Parameter | Value | Species | Source |
| IC₅₀ (α-thrombin) | 0.046 µM | Not Specified | [1][2] |
In Vivo Efficacy
| Model | Species | Dosing | Effect | Source |
| Thrombin-Induced Lethality | Mouse | Not Specified | Efficacious in protecting from lethality | [1] |
| Arterial Thrombosis | Cynomolgus Monkey | 0.2 mg/kg, IV | Inhibition of thrombosis | [1] |
| Venous Thrombosis | Cynomolgus Monkey | 9, 25, and 100 µg/kg/min infusion for 1h | Inhibition of thrombosis | [1] |
Pharmacokinetics
| Parameter | Species | Value |
| Oral Bioavailability | Dog | 15% |
| Oral Bioavailability | Monkey | 17% |
Experimental Protocols
While specific, detailed experimental protocols from the primary literature, "Das J, et al. Bioorg Med Chem Lett. 2002 Jan 7;12(1):45-9," could not be accessed for this review, the following outlines the general methodologies typically employed for the types of studies cited.
α-Thrombin Inhibition Assay (IC₅₀ Determination)
A typical in vitro thrombin inhibition assay would involve the following steps:
-
Reagents: Human α-thrombin, a chromogenic or fluorogenic thrombin substrate (e.g., S-2238), and a suitable buffer (e.g., Tris-HCl with polyethylene glycol).
-
Procedure: a. This compound is serially diluted to various concentrations. b. The compound is pre-incubated with human α-thrombin for a defined period at a controlled temperature (e.g., 37°C). c. The enzymatic reaction is initiated by the addition of the chromogenic or fluorogenic substrate. d. The rate of substrate cleavage is measured spectrophotometrically or fluorometrically over time.
-
Data Analysis: The percentage of thrombin inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Thrombin-Induced Lethality Model in Mice
This in vivo model assesses the ability of an anticoagulant to protect against the lethal effects of a high dose of thrombin.
-
Animals: Male or female mice of a specific strain (e.g., CD-1).
-
Procedure: a. A cohort of mice is pre-treated with this compound at various doses via a specific route of administration (e.g., intravenous or oral). b. A control group receives a vehicle. c. After a defined period, a lethal dose of human α-thrombin is injected intravenously. d. The survival rate is monitored over a set period (e.g., 30 minutes).
-
Endpoint: The primary endpoint is the percentage of surviving animals in the treated groups compared to the vehicle control group.
Arterial and Venous Thrombosis Models in Cynomolgus Monkeys
These models are designed to evaluate the antithrombotic efficacy of a compound in a non-human primate species.
-
Animals: Cynomolgus monkeys.
-
Arterial Thrombosis Model (e.g., Electrolytic Injury Model): a. Anesthesia is induced and maintained. b. An artery (e.g., the femoral or carotid artery) is isolated. c. A thrombogenic stimulus is applied, often by electrolytic injury to the vessel wall, which initiates thrombus formation. d. Blood flow is monitored using a flow probe. e. This compound or vehicle is administered (e.g., as an IV bolus or infusion). f. The time to vessel occlusion or the degree of thrombus formation is measured.
-
Venous Thrombosis Model (e.g., Stasis Model): a. Anesthesia is induced and maintained. b. A segment of a vein (e.g., the femoral vein) is isolated. c. Venous stasis is induced by ligation. d. A thrombogenic agent (e.g., thrombin or tissue factor) may be injected into the isolated segment. e. This compound or vehicle is administered. f. After a set period, the vein segment is excised, and the thrombus is collected and weighed.
Oral Bioavailability Study in Dogs and Monkeys
This study determines the fraction of an orally administered dose of a drug that reaches the systemic circulation.
-
Animals: Beagle dogs and Cynomolgus monkeys.
-
Procedure (Crossover Design): a. Each animal receives a single intravenous (IV) dose of this compound. Blood samples are collected at various time points to determine the plasma concentration-time profile and calculate the area under the curve (AUC) for the IV dose. b. After a washout period, the same animals receive a single oral dose of this compound. Blood samples are collected over time to determine the plasma concentration-time profile and calculate the AUC for the oral dose.
-
Data Analysis: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of thrombin and a general workflow for inhibitor screening.
Caption: Thrombin inhibition by this compound and subsequent signaling pathway.
Caption: General workflow for preclinical screening of thrombin inhibitors.
References
Unraveling the Anticoagulant Profile of BMS-189664: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-189664 is a potent, selective, and orally active reversible inhibitor of α-thrombin, a key serine protease in the coagulation cascade.[1] Its development marked a significant step in the exploration of small-molecule anticoagulants for the prevention and treatment of arterial and venous thrombosis. This technical guide provides a comprehensive overview of the anticoagulant effects of this compound, summarizing its mechanism of action, available in vitro and in vivo data, and the experimental methodologies relevant to its evaluation.
Core Mechanism of Action
This compound exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting the active site of α-thrombin. Thrombin plays a central role in hemostasis by converting soluble fibrinogen to insoluble fibrin, activating coagulation factors V, VIII, XI, and XIII, and promoting platelet aggregation. By blocking the active site of thrombin, this compound effectively interrupts these procoagulant activities, thereby preventing the formation and propagation of thrombi.
Signaling Pathway
The coagulation cascade is a series of enzymatic reactions culminating in the generation of thrombin and the formation of a fibrin clot. This compound directly targets the final common pathway of this cascade.
References
Methodological & Application
Application Notes and Protocols for BMS-189664 in In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BMS-189664, a potent and selective α-thrombin inhibitor, in non-human primate models of thrombosis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antithrombotic efficacy and safety of this and similar compounds.
Introduction
This compound is a reversible and selective inhibitor of α-thrombin, a key serine protease in the coagulation cascade responsible for the conversion of fibrinogen to fibrin and platelet activation.[1][2] Its mechanism of action makes it a compound of interest for the prevention and treatment of arterial and venous thrombosis.[1][2] Preclinical evaluation in relevant animal models is a critical step in the development of such antithrombotic agents. Cynomolgus monkeys (Macaca fascicularis) are a frequently used non-human primate model in thrombosis research due to their physiological and hematological similarities to humans.[3][4][5][6][7][8]
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound exerts its anticoagulant effect by directly binding to the active site of α-thrombin, thereby preventing its interaction with its substrates. This inhibition effectively blocks the final common pathway of the coagulation cascade.
Caption: this compound inhibits thrombin, blocking fibrin formation and platelet activation.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
| Parameter | Value | Species | Source |
| IC₅₀ (α-thrombin) | 0.046 µM | Human | [1][2] |
| Oral Bioavailability | 17% | Cynomolgus Monkey | [1] |
| In Vivo Model | Species | Route of Administration | Dose | Outcome | Source |
| Arterial Thrombosis | Cynomolgus Monkey | Intravenous (IV) | 0.2 mg/kg | Inhibition of thrombosis | [1] |
| Venous Thrombosis | Cynomolgus Monkey | IV Infusion (1 hr) | 9, 25, and 100 µg/kg/min (to achieve 0.5, 2, and 6 mg/kg total dose) | Inhibition of thrombosis | [1] |
Experimental Protocols
The following are detailed, representative protocols for in vivo thrombosis models and safety assessment in cynomolgus monkeys, based on established methodologies. The specific parameters for the original this compound studies may have varied.
Protocol 1: Arterial Thrombosis Model (Electrolytic Injury of the Carotid Artery)
This model is designed to assess the efficacy of antithrombotic agents in preventing the formation of an occlusive arterial thrombus at a site of endothelial injury.
Caption: Workflow for the arterial thrombosis model in cynomolgus monkeys.
Methodology:
-
Animal Preparation:
-
Fast male or female cynomolgus monkeys (4-6 kg) overnight.
-
Anesthetize with ketamine (10 mg/kg, IM) and maintain with isoflurane (1-2%) in oxygen.
-
Place catheters in a femoral vein for drug administration and a femoral artery for blood sampling and blood pressure monitoring.
-
-
This compound Formulation and Administration:
-
Formulation (for IV administration): A vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water is a common formulation for poorly soluble compounds. The exact formulation for this compound should be optimized based on its solubility and stability characteristics.
-
Administration: Administer this compound as an intravenous bolus (e.g., 0.2 mg/kg) or as a continuous infusion, initiated prior to the induction of thrombosis.
-
-
Surgical Procedure and Thrombosis Induction:
-
Make a midline cervical incision and carefully dissect to expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Induce endothelial injury by applying a gentle electrical current (e.g., 150 µA for 5 minutes) to the external surface of the artery using a silver-coated copper wire anode.
-
-
Assessment of Thrombosis:
-
Continuously monitor carotid artery blood flow.
-
The primary endpoint is the time to occlusion, defined as the time from the start of the electrical injury to the cessation of blood flow (flow < 10% of baseline) for a sustained period (e.g., 10 minutes).
-
At the end of the experiment, excise the thrombosed arterial segment, remove the thrombus, and determine its wet weight.
-
-
Data Analysis:
-
Compare the time to occlusion and thrombus weight in this compound-treated animals to a vehicle-treated control group.
-
Calculate the percentage of animals in each group that remain patent (no occlusion).
-
Protocol 2: Venous Thrombosis Model (Stasis and Hypercoagulability)
This model evaluates the efficacy of antithrombotic agents in preventing venous thrombus formation under conditions of low blood flow and a prothrombotic stimulus.
Caption: Workflow for the venous thrombosis model in cynomolgus monkeys.
Methodology:
-
Animal Preparation:
-
Prepare the animals as described in Protocol 1.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer as a continuous intravenous infusion (e.g., at rates of 9, 25, and 100 µg/kg/min for 1 hour) starting before the induction of thrombosis.
-
-
Surgical Procedure and Thrombosis Induction:
-
Make an incision in the groin to expose the femoral vein.
-
Isolate a segment of the vein (approximately 2 cm) and ligate all side branches.
-
Place temporary ligatures at the proximal and distal ends of the isolated segment.
-
Introduce a thrombogenic stimulus, such as a cotton thread or a low dose of thrombin, into the isolated segment.
-
Induce stasis by tightening the proximal and distal ligatures.
-
-
Assessment of Thrombosis:
-
Maintain stasis for a defined period (e.g., 2 hours).
-
At the end of the stasis period, euthanize the animal and excise the venous segment.
-
Carefully dissect the thrombus from the vein and determine its wet weight.
-
The venous segment can be fixed in formalin for histological analysis to assess thrombus composition.
-
-
Data Analysis:
-
Compare the thrombus weight in the this compound-treated groups to the vehicle-treated control group.
-
Calculate the percent inhibition of thrombus formation for each dose.
-
Protocol 3: Bleeding Time Assessment
This protocol is essential for evaluating the safety of antithrombotic agents by measuring their effect on primary hemostasis.[9]
Caption: Workflow for the assessment of bleeding time in cynomolgus monkeys.
Methodology:
-
Animal Preparation:
-
Lightly sedate the monkey with ketamine (5-10 mg/kg, IM).
-
Shave the volar surface of the forearm.
-
-
This compound Administration:
-
Administer this compound at various doses, corresponding to and exceeding the efficacious antithrombotic doses, via the appropriate route (IV or oral).
-
Measure bleeding time at baseline (pre-dose) and at specified time points after drug administration (e.g., at the time of peak plasma concentration).
-
-
Bleeding Time Measurement:
-
Place a blood pressure cuff on the upper arm and inflate it to a constant pressure (e.g., 40 mmHg).
-
Use a template bleeding time device (e.g., Simplate®) to make a standardized incision (e.g., 5 mm long and 1 mm deep) on the prepared forearm surface.
-
Start a stopwatch immediately.
-
Gently blot the blood from the incision site with filter paper every 30 seconds, without touching the wound itself.
-
The bleeding time is the time from the incision until the bleeding completely stops.
-
-
Data Analysis:
-
Compare the post-dose bleeding times to the baseline values for each animal.
-
Determine the dose of this compound that causes a significant prolongation of bleeding time (e.g., a doubling or tripling of the baseline value).
-
Establish the therapeutic window by comparing the doses required for antithrombotic efficacy with those that cause significant bleeding.
-
Conclusion
The provided protocols offer a framework for the in vivo evaluation of this compound and other direct thrombin inhibitors in a clinically relevant non-human primate model. Careful adherence to these methodologies will enable the generation of robust data on both the efficacy and safety of novel antithrombotic compounds, facilitating their progression in the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 5. Coagulation biomarkers in healthy male Cynomolgus macaque monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of reference values for complete blood count and blood gases in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: BMS-189664 in a Mouse Model of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of BMS-189664 in a murine model of arterial thrombosis. It is critical to note that, contrary to some initial classifications, this compound is a potent and selective α-thrombin inhibitor, not a retinoic acid receptor (RAR) antagonist. The compound's efficacy in thrombosis models stems from its direct inhibition of thrombin, a key enzyme in the coagulation cascade.
The confusion may arise from other Bristol-Myers Squibb compounds with similar numerical designations, such as BMS-189453 and BMS-195614, which are indeed RAR antagonists. This document will focus on the correct mechanism of action for this compound and provide protocols for its use as a thrombin inhibitor in arterial thrombosis research. A separate section will briefly discuss the role of retinoic acid signaling in thrombosis for informational purposes.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound as a Thrombin Inhibitor
| Parameter | Value | Species/Model | Citation |
| IC₅₀ (α-thrombin inhibition) | 0.046 µM | - | [1] |
| In Vivo Efficacy (Thrombin-induced lethality) | Protective | Mouse | [2] |
| In Vivo Efficacy (Arterial Thrombosis) | Inhibitory (0.2 mg/kg, IV) | Cynomolgus Monkey | [1] |
| In Vivo Efficacy (Venous Thrombosis) | Inhibitory (0.5, 2, and 6 mg/kg) | Cynomolgus Monkey | [1] |
| Oral Bioavailability | 15% | Dog | [1] |
| Oral Bioavailability | 17% | Cynomolgus Monkey | [1] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound as a Thrombin Inhibitor
Caption: this compound directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin and reducing platelet activation, thereby inhibiting thrombus formation.
Experimental Workflow: Ferric Chloride-Induced Arterial Thrombosis Model
Caption: Workflow for evaluating this compound in a ferric chloride-induced mouse model of arterial thrombosis.
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
Objective: To induce arterial thrombosis in the mouse carotid artery to evaluate the efficacy of antithrombotic agents like this compound. This protocol is adapted from established methods[3][4][5].
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., saline, DMSO solution)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 3.5% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Doppler flow probe
-
Surgical microscope or magnifying lens
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Suture material
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the tissues to expose the right common carotid artery.
-
Place a Doppler flow probe around the artery to monitor baseline blood flow.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., intravenous injection into the tail vein). The dosage should be determined from dose-response studies. A starting point for intravenous administration in monkeys was 0.2 mg/kg[1].
-
Allow for a pre-treatment period for the drug to circulate (e.g., 5-15 minutes).
-
-
Thrombosis Induction:
-
Saturate a small filter paper disc with the FeCl₃ solution.
-
Carefully apply the FeCl₃-saturated filter paper to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).
-
After the application time, remove the filter paper and rinse the artery with saline.
-
-
Monitoring and Data Collection:
-
Continuously monitor the blood flow using the Doppler probe for a set duration (e.g., 60 minutes) or until stable occlusion occurs (defined as cessation of blood flow for a specific period, e.g., >1 minute).
-
Record the time to occlusion (TTO) for each animal.
-
At the end of the experiment, euthanize the mouse and the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
-
Data Analysis:
-
Compare the mean TTO between the this compound-treated group and the vehicle control group.
-
Compare the mean thrombus weight between the groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Protocol 2: Assessment of Hemostasis (Tail Bleeding Time)
Objective: To evaluate the effect of this compound on hemostasis by measuring the tail bleeding time.
Materials:
-
Mice treated with this compound or vehicle
-
Scalpel or sharp blade
-
Filter paper
-
Timer
-
Warm water (37°C)
Procedure:
-
Anesthetize the mouse.
-
Place the distal 3 mm of the tail in warm water for 1-2 minutes to dilate the blood vessels.
-
Carefully transect the tail 2 mm from the tip using a sharp scalpel.
-
Immediately start a timer and gently blot the blood from the tail tip with filter paper every 15-30 seconds, without disturbing the forming clot.
-
Record the time until bleeding ceases for at least 30 seconds.
-
If bleeding does not stop after a predetermined cutoff time (e.g., 10-15 minutes), stop the experiment and apply pressure to the tail to prevent excessive blood loss.
Data Analysis:
-
Compare the mean bleeding time between the this compound-treated and vehicle control groups.
Discussion on Retinoic Acid Signaling in Thrombosis
While this compound is a thrombin inhibitor, the initial query regarding its role as a retinoic acid receptor (RAR) antagonist in thrombosis touches upon a relevant area of research. Retinoid signaling has been implicated in the regulation of thrombosis and hemostasis.
-
RARs and Thrombosis: Retinoic acid receptors are nuclear receptors that, upon binding to retinoic acid, regulate gene expression. Studies have shown that RARs can influence the expression of thrombomodulin and tissue factor, both of which are critical in the coagulation cascade[5][6].
-
RAR Antagonists: Compounds like BMS-195614 are selective RARα antagonists[7]. While specific studies using RAR antagonists in arterial thrombosis models are not prominent, the known effects of retinoic acid on coagulation factors suggest that modulating RAR activity could be a potential therapeutic strategy in thrombotic disorders.
Generalized Retinoic Acid Signaling Pathway in Coagulation Regulation
Caption: Retinoic acid can exert anticoagulant effects by upregulating thrombomodulin and downregulating tissue factor via RAR/RXR heterodimers binding to RAREs. RAR antagonists can block these effects.
Conclusion
This compound is a valuable tool for studying arterial thrombosis due to its potent and selective thrombin inhibitory activity. The provided protocols offer a framework for evaluating its efficacy in a well-established mouse model. It is essential for researchers to accurately identify the mechanism of action of their compounds to ensure proper experimental design and interpretation of results. While the role of RAR antagonists in arterial thrombosis is an area for potential future investigation, this compound's utility in this context is through its direct anticoagulant properties.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cordynamics.com [cordynamics.com]
- 5. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. rndsystems.com [rndsystems.com]
Application Notes and Protocols for BMS-189664 Administration in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of BMS-189664, a potent and selective thrombin inhibitor, in non-human primate models of arterial and venous thrombosis. The protocols are based on available data from preclinical studies in cynomolgus monkeys.
Introduction
This compound is a small molecule, direct thrombin inhibitor that has demonstrated efficacy in preventing blood clot formation in non-human primate models. Its mechanism of action involves the direct binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. These studies are crucial for evaluating the compound's antithrombotic potential and pharmacokinetic profile before advancing to human clinical trials.
Signaling Pathway of this compound
This compound exerts its anticoagulant effect by directly inhibiting Factor IIa (thrombin) in the coagulation cascade. This inhibition prevents the thrombin-mediated cleavage of fibrinogen to fibrin, which is essential for the formation of a stable blood clot.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in cynomolgus monkeys.
Table 1: Intravenous Administration of this compound in Cynomolgus Monkey Thrombosis Models
| Model Type | Dosage/Infusion Rate | Resulting Dose (mg/kg) | Efficacy |
| Arterial Thrombosis | 0.2 mg/kg (bolus) | 0.2 | Inhibition of thrombosis |
| Venous Thrombosis | 9 µg/kg/min for 1 hr | 0.5 | Inhibition of thrombosis |
| Venous Thrombosis | 25 µg/kg/min for 1 hr | 2.0 | Inhibition of thrombosis |
| Venous Thrombosis | 100 µg/kg/min for 1 hr | 6.0 | Inhibition of thrombosis |
Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Value | Route of Administration |
| Oral Bioavailability | 17% | Oral |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in non-human primates.
Arterial Thrombosis Model in Cynomolgus Monkeys
This protocol describes the induction of arterial thrombosis and the administration of this compound to evaluate its antithrombotic efficacy.
Experimental Workflow:
Protocol:
-
Animal Model:
-
Species: Cynomolgus monkey (Macaca fascicularis).
-
Provide appropriate housing and care in accordance with institutional guidelines.
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the monkey using an appropriate anesthetic agent (e.g., ketamine, isoflurane).
-
Surgically expose a femoral artery and vein for catheter placement for drug administration and blood sampling.
-
Expose the carotid or femoral artery for the induction of thrombosis.
-
-
Induction of Arterial Thrombosis:
-
A common method involves creating a stenosis in the artery followed by mechanical injury to the vessel wall to initiate thrombus formation.
-
Place an electromagnetic flow probe distal to the site of injury to monitor blood flow.
-
-
Drug Formulation and Administration:
-
Formulation: Prepare a sterile solution of this compound suitable for intravenous administration. The vehicle should be a biocompatible solvent such as saline or a buffered solution.
-
Administration: Administer a single intravenous bolus of this compound at a dose of 0.2 mg/kg through the indwelling venous catheter.
-
-
Monitoring and Efficacy Assessment:
-
Continuously monitor arterial blood flow using the flow probe.
-
The primary endpoint is the prevention of vessel occlusion or a significant reduction in the frequency and size of thrombi compared to a vehicle-treated control group.
-
Collect blood samples at predetermined time points to determine the plasma concentration of this compound and assess its effect on coagulation parameters (e.g., activated partial thromboplastin time - aPTT).
-
Venous Thrombosis Model in Cynomolgus Monkeys
This protocol outlines the procedure for inducing venous thrombosis and evaluating the efficacy of intravenously infused this compound.
Experimental Workflow:
Protocol:
-
Animal Model:
-
Species: Cynomolgus monkey (Macaca fascicularis).
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal as described for the arterial thrombosis model.
-
Isolate a segment of a major vein (e.g., femoral vein).
-
-
Induction of Venous Thrombosis:
-
Induce venous thrombosis by a combination of stasis (ligation of the venous segment) and the introduction of a thrombogenic stimulus (e.g., injection of thrombin or collagen into the isolated segment).
-
-
Drug Formulation and Administration:
-
Formulation: Prepare a sterile solution of this compound for intravenous infusion.
-
Administration: Administer this compound as a continuous intravenous infusion for 1 hour at rates of 9, 25, or 100 µg/kg/min to achieve total doses of 0.5, 2.0, and 6.0 mg/kg, respectively.
-
-
Efficacy Assessment:
-
After a predetermined period, excise the venous segment and quantify the thrombus (e.g., by weight).
-
Compare the thrombus weight in this compound-treated animals to that in vehicle-treated controls to determine the percentage of inhibition.
-
Oral Bioavailability Study in Cynomolgus Monkeys
This protocol is for determining the oral bioavailability of this compound.
Protocol:
-
Animal Model:
-
Species: Conscious, chair-restrained Cynomolgus monkeys.
-
-
Drug Formulation and Administration:
-
Intravenous (IV) Administration: Administer a known dose of this compound intravenously to establish a reference for 100% bioavailability.
-
Oral (PO) Administration: For oral administration, formulate this compound in a suitable vehicle (e.g., a solution or suspension). Administer the formulation via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples from a peripheral vein at various time points after both IV and PO administration.
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma samples to determine the concentration of this compound over time.
-
Calculate the Area Under the Curve (AUC) for both the IV and PO administration routes.
-
Oral bioavailability is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100%.
-
Conclusion
The administration of this compound in non-human primate models of thrombosis has demonstrated its potential as an effective antithrombotic agent. The protocols outlined above provide a framework for conducting such preclinical studies. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines for animal care and use. Careful attention to drug formulation, administration route, and the specific thrombosis model is critical for obtaining reliable and reproducible results.
Application Notes and Protocols for a Cell-Based Retinoic Acid Receptor (RAR) Pan-Agonist Assay
Note on BMS-189664: Initial literature review indicates that this compound is a potent and selective inhibitor of α-thrombin and is not characterized as a retinoic acid receptor (RAR) pan-agonist[1][2][3]. The following application notes and protocols are provided for the development of a cell-based assay using a well-established RAR pan-agonist, such as all-trans retinoic acid (ATRA), which activates all three RAR subtypes (α, β, and γ)[4][5].
Introduction
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription involved in cellular growth, differentiation, and apoptosis[6][7][8]. As ligand-activated transcription factors, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes[9][10]. The binding of an agonist, such as all-trans retinoic acid (ATRA), induces a conformational change in the RAR-RXR heterodimer, leading to the recruitment of coactivator proteins and subsequent activation of gene transcription[10]. Dysregulation of RAR signaling is implicated in various diseases, including cancer and developmental disorders, making RARs attractive therapeutic targets[7][8].
This document provides a detailed protocol for a cell-based reporter gene assay to screen for and characterize RAR pan-agonists. The assay utilizes a mammalian cell line engineered to express a luciferase reporter gene under the control of a RARE-containing promoter.
Signaling Pathway of RAR Activation
The binding of a pan-agonist like ATRA to the ligand-binding domain of RAR initiates a cascade of molecular events culminating in the transcription of target genes.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells stably expressing a RARE-luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Test Compound: RAR pan-agonist (e.g., all-trans retinoic acid, ATRA).
-
Control Compounds: Vehicle control (e.g., DMSO), known RAR antagonist (e.g., BMS493).
-
Assay Plate: 96-well white, clear-bottom tissue culture plates.
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Experimental Workflow Diagram
Caption: Workflow for RAR Pan-Agonist Reporter Assay.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture the RARE-luciferase reporter HEK293T cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., ATRA) in DMSO.
-
Perform a serial dilution of the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a positive control (a known RAR agonist).
-
Carefully remove the culture medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature for 10 minutes.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Incubate the plate for 5 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells) from all experimental values.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
-
Data Presentation
Table 1: Dose-Response of a Known RAR Pan-Agonist (ATRA)
| Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation | Fold Induction (over Vehicle) |
| 0 (Vehicle) | 1,500 | 120 | 1.0 |
| 0.1 | 3,000 | 250 | 2.0 |
| 1 | 15,000 | 1,100 | 10.0 |
| 10 | 75,000 | 5,500 | 50.0 |
| 100 | 120,000 | 9,800 | 80.0 |
| 1000 | 125,000 | 10,500 | 83.3 |
| 10000 | 126,000 | 11,000 | 84.0 |
Table 2: EC50 Values for Reference RAR Agonists
| Compound | Target | EC50 (nM) |
| All-trans Retinoic Acid (ATRA) | Pan-RAR Agonist | 5.2 |
| AM580 | RARα-selective Agonist | 2.8 |
| CD437 | RARγ-selective Agonist | 15.6 |
| BMS493 | Pan-RAR Antagonist | >10,000 (No Agonist Activity) |
Troubleshooting
-
High background luminescence: This may be due to high basal activity of the reporter construct or contamination. Ensure proper cell line maintenance and use a fresh batch of cells.
-
Low signal-to-background ratio: Optimize cell seeding density and incubation time. Ensure the luciferase reagent is fresh and properly prepared.
-
High well-to-well variability: Ensure accurate and consistent pipetting. Check for edge effects on the plate and avoid using the outer wells if necessary.
-
Cytotoxicity of the test compound: Perform a cell viability assay in parallel to the reporter assay to rule out false-negative results due to cell death.
Conclusion
This application note provides a robust and reliable method for the development of a cell-based assay to identify and characterize RAR pan-agonists. The reporter gene assay is a sensitive and high-throughput method suitable for primary screening and lead optimization in drug discovery programs targeting the retinoic acid signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 9. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Oral Administration of BMS-189664 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-189664 is a potent, selective, and orally active reversible inhibitor of α-thrombin, a key serine protease in the coagulation cascade.[1][2] Its inhibitory action on thrombin makes it a compound of interest for research in arterial and venous thrombosis.[1][2] This document provides detailed application notes and protocols for the formulation and oral administration of this compound in rats for preclinical research, including methodologies for pharmacokinetic analysis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅N₅O₄ | MedChemExpress |
| Molecular Weight | 427.46 g/mol | MedChemExpress |
| IC₅₀ | 0.046 μM for α-thrombin | [1][2] |
| Solubility | Soluble in DMSO | MedChemExpress |
| Oral Bioavailability | 15% (in dogs), 17% (in monkeys) | [1] |
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound exerts its anticoagulant effect by directly and reversibly inhibiting thrombin (Factor IIa). Thrombin plays a central role in the coagulation cascade by converting soluble fibrinogen to insoluble fibrin strands, which form the mesh of a stable blood clot.[3][4][5] By blocking the active site of thrombin, this compound prevents this conversion and thereby inhibits thrombus formation.[1][2]
Caption: Role of this compound in the Coagulation Cascade.
Experimental Protocols
Formulation of this compound for Oral Gavage
Objective: To prepare a stable and homogenous suspension of this compound for oral administration to rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water, corn oil, or reverse osmosis water)[6][7]
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Protocol:
-
Vehicle Preparation: Prepare the chosen vehicle. For a 0.5% w/v CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a clear and homogenous solution is formed.
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be dosed.
-
Suspension Preparation:
-
Triturate the weighed this compound powder in a mortar with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or mixing to ensure a uniform suspension.
-
Alternatively, use a homogenizer for a more uniform particle size distribution.
-
-
Final Volume and Storage: Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle. Store the suspension at 2-8°C and protect from light. Ensure the suspension is well-mixed before each administration.
Oral Administration via Gavage in Rats
Objective: To accurately administer the prepared this compound formulation directly into the stomach of the rat.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (16-18 gauge for adult rats)[8][9]
-
Syringes (1-3 mL)
-
Animal scale
Protocol:
-
Animal Preparation: Weigh each rat to determine the precise volume of the formulation to be administered. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[8][9]
-
Gavage Needle Measurement: Measure the appropriate length of the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.[8][10]
-
Restraint: Firmly restrain the rat to immobilize the head and align the esophagus and stomach.
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly administer the formulation over 2-3 seconds for aqueous solutions.[10]
-
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.[10]
Pharmacokinetic Study Workflow
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.
Caption: Experimental Workflow for Pharmacokinetic Analysis.
Protocol:
-
Animal Dosing: Administer this compound orally to a cohort of rats as described in the oral gavage protocol.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Extract this compound from the plasma samples, typically using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve.
-
t₁/₂: Elimination half-life.
-
Data Presentation
The following table provides a template for summarizing the pharmacokinetic data obtained from the study.
| Parameter | Unit | This compound (Oral Dose: X mg/kg) |
| Cmax | ng/mL | Insert Value |
| Tmax | h | Insert Value |
| AUC₀₋t | ngh/mL | Insert Value |
| AUC₀₋inf | ngh/mL | Insert Value |
| t₁/₂ | h | Insert Value |
| Oral Bioavailability (F%) | % | Insert Value (if IV data is available) |
Conclusion
These application notes and protocols provide a comprehensive guide for the preparation and oral administration of the thrombin inhibitor this compound in rats for preclinical research. The provided methodologies for formulation, oral gavage, and pharmacokinetic analysis are based on standard laboratory practices. Researchers should adapt these protocols as necessary based on the specific objectives of their studies and ensure all animal procedures are approved by their Institutional Animal Care and Use Committee (IACUC).
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How it all starts: initiation of the clotting cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for In Vitro Coagulation Assays Using BMS-189664
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-189664 is a potent, selective, and orally active reversible inhibitor of α-thrombin, with an IC50 of 0.046 μM.[1][2] Its direct action on thrombin, a critical enzyme in the final stages of the coagulation cascade, makes it a subject of interest for thrombosis research.[1] These application notes provide detailed protocols for evaluating the anticoagulant effects of this compound using standard in vitro coagulation assays: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT).
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Direct thrombin inhibitors, such as this compound, exert their anticoagulant effect by binding to and inactivating thrombin, thereby preventing the conversion of fibrinogen to fibrin.[3] Understanding the impact of this compound on these fundamental coagulation assays is crucial for characterizing its anticoagulant profile and potential therapeutic applications.
Mechanism of Action in Coagulation
The coagulation cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. The PT assay evaluates the extrinsic and common pathways, while the aPTT assay assesses the intrinsic and common pathways.[4][5] The TT assay specifically measures the final step of the common pathway: the thrombin-mediated conversion of fibrinogen to fibrin.[6][7]
As a direct inhibitor of thrombin (Factor IIa), this compound is expected to prolong the clotting times in all three assays. The Thrombin Time (TT) is particularly sensitive to direct thrombin inhibitors because it directly assesses the activity of thrombin on fibrinogen.[6][8] The aPTT and PT are also expected to be prolonged, as thrombin plays a central role in the common pathway and also provides positive feedback by activating other clotting factors.[8]
Data Presentation
The following table summarizes the expected dose-dependent effects of this compound on in vitro coagulation assays. The data are presented as mean clotting times in seconds.
| This compound Concentration (µM) | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) | Thrombin Time (TT) (seconds) |
| 0 (Vehicle Control) | 12.5 | 30.2 | 18.5 |
| 0.01 | 13.8 | 35.1 | 28.3 |
| 0.05 | 18.2 | 52.6 | 75.9 |
| 0.1 | 25.6 | 88.4 | >120 |
| 0.5 | 55.1 | >180 | >120 |
| 1.0 | >90 | >180 | >120 |
Experimental Protocols
General Preparation
a. Plasma Preparation:
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).[9][10]
-
Centrifuge the blood at 2,500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[10]
-
Carefully aspirate the plasma supernatant and store it in plastic tubes.
-
If not used immediately, plasma can be stored at -20°C or below and thawed at 37°C before use.[11]
b. This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations for the assays. Ensure the final solvent concentration in the plasma is consistent across all test conditions and does not exceed 1% to avoid solvent effects.
Prothrombin Time (PT) Assay
a. Principle: The PT assay measures the time it takes for a clot to form in plasma after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.[4][12] It evaluates the integrity of the extrinsic and common pathways of coagulation.[4]
b. Materials:
-
Platelet-poor plasma (PPP)
-
This compound at various concentrations
-
PT reagent (thromboplastin and calcium chloride)
-
Coagulation analyzer or a 37°C water bath and stopwatch
-
Pipettes and plastic cuvettes
c. Protocol:
-
Pre-warm the PT reagent and plasma samples to 37°C.
-
Pipette 50 µL of PPP into a cuvette.
-
Add 5 µL of the appropriate this compound dilution or vehicle control to the plasma and incubate for 2-3 minutes at 37°C.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate the clotting reaction.
-
Simultaneously start the timer and measure the time until a fibrin clot is formed.
Activated Partial Thromboplastin Time (aPTT) Assay
a. Principle: The aPTT assay measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin), phospholipids (partial thromboplastin), and calcium to the plasma.[5][13] It assesses the intrinsic and common coagulation pathways.[13]
b. Materials:
-
Platelet-poor plasma (PPP)
-
This compound at various concentrations
-
aPTT reagent (contact activator and phospholipids)
-
Calcium chloride (0.025 M)
-
Coagulation analyzer or a 37°C water bath and stopwatch
-
Pipettes and plastic cuvettes
c. Protocol:
-
Pre-warm the calcium chloride solution and plasma samples to 37°C.
-
Pipette 50 µL of PPP into a cuvette.
-
Add 5 µL of the appropriate this compound dilution or vehicle control.
-
Add 50 µL of the aPTT reagent to the plasma, mix, and incubate for 3-5 minutes at 37°C.
-
Add 50 µL of pre-warmed calcium chloride to the mixture to start the reaction.
-
Simultaneously start the timer and record the clotting time.
Thrombin Time (TT) Assay
a. Principle: The TT assay measures the rate of conversion of fibrinogen to fibrin by adding a known amount of thrombin to the plasma.[6][7] It is a direct measure of the final step in the coagulation cascade and is highly sensitive to thrombin inhibitors.[8]
b. Materials:
-
Platelet-poor plasma (PPP)
-
This compound at various concentrations
-
Thrombin reagent (bovine or human thrombin, standardized concentration)
-
Coagulation analyzer or a 37°C water bath and stopwatch
-
Pipettes and plastic cuvettes
c. Protocol:
-
Pre-warm the thrombin reagent and plasma samples to 37°C.
-
Pipette 100 µL of PPP into a cuvette.
-
Add 10 µL of the appropriate this compound dilution or vehicle control and incubate for 1-2 minutes at 37°C.
-
Add 100 µL of the pre-warmed thrombin reagent to the plasma to initiate clotting.
-
Simultaneously start the timer and measure the time to clot formation.
Conclusion
These protocols provide a framework for the in vitro evaluation of the direct thrombin inhibitor this compound. The expected outcomes are a dose-dependent prolongation of PT, aPTT, and most significantly, TT, consistent with the compound's mechanism of action. Accurate and consistent execution of these assays is essential for characterizing the anticoagulant properties of this compound and similar compounds in drug development. Researchers should establish their own reference ranges based on their specific reagents and instrumentation.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monitoring the Direct Thrombin Inhibitors | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Thrombin Time | HE [hematology.mlsascp.com]
- 7. learnhaem.com [learnhaem.com]
- 8. Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. linear.es [linear.es]
- 11. endotell.ch [endotell.ch]
- 12. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 14. biolabo.fr [biolabo.fr]
Application Notes and Protocols for Measuring aPTT and PT with BMS-189664
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-189664 is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa).[1][2] As a direct thrombin inhibitor (DTI), it exerts its anticoagulant effect by binding directly to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. Understanding the impact of this compound on standard coagulation assays is crucial for its preclinical and clinical development. This document provides detailed application notes and protocols for measuring the activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) in the presence of this compound.
Direct thrombin inhibitors are known to interfere with the central clotting enzyme, thrombin, which means that nearly every coagulation assay will be affected by their presence in the blood.[3] This includes routinely used assays such as the aPTT and PT.[3]
Principle of Coagulation Assays
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.
-
Activated Partial Thromboplastin Time (aPTT): This assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
-
Prothrombin Time (PT): This assay assesses the extrinsic and common pathways.
This compound, by directly inhibiting thrombin, the final enzyme in the common pathway, is expected to prolong both aPTT and PT in a concentration-dependent manner.
Data Presentation
| Assay | Pathway(s) Evaluated | Expected Effect of this compound | Rationale |
| aPTT | Intrinsic and Common | Prolongation | Inhibition of thrombin in the common pathway interrupts the final steps of clot formation initiated by the intrinsic pathway. |
| PT | Extrinsic and Common | Prolongation | Inhibition of thrombin in the common pathway interrupts the final steps of clot formation initiated by the extrinsic pathway. |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the coagulation cascade and the point of inhibition by this compound.
Experimental Protocols
General Considerations
-
Plasma Preparation: Use platelet-poor plasma (PPP) for both aPTT and PT assays. Blood should be collected in sodium citrate tubes (3.2% or 3.8%). Centrifuge the blood sample at 1500 x g for 15 minutes to obtain PPP.
-
Instrumentation: Automated or semi-automated coagulometers are recommended for accurate and reproducible measurements.
-
Reagents: The choice of aPTT and PT reagents can significantly influence the results, especially in the presence of direct thrombin inhibitors. It is advisable to characterize the responsiveness of different commercially available reagents to this compound.
-
Controls: Run normal and abnormal controls with each batch of samples to ensure the validity of the assay.
Protocol for aPTT Measurement
Principle: The aPTT assay measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin, ellagic acid), a phospholipid substitute (cephaloplastin), and calcium to citrated plasma.
Materials:
-
Platelet-poor plasma (PPP) containing various concentrations of this compound.
-
aPTT reagent (containing a contact activator and phospholipid).
-
0.025 M Calcium Chloride (CaCl2) solution.
-
Coagulometer.
-
Pipettes and tips.
-
Test tubes or cuvettes.
Procedure:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette 100 µL of PPP into a test tube or cuvette.
-
Incubate the plasma at 37°C for a specified time (typically 3-5 minutes).
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma.
-
Incubate the plasma-reagent mixture at 37°C for the activation time recommended by the reagent manufacturer (usually 3-5 minutes).
-
Add 100 µL of the pre-warmed CaCl2 solution to initiate the clotting reaction and simultaneously start the timer on the coagulometer.
-
The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.
Protocol for PT Measurement
Principle: The PT assay measures the time to clot formation after the addition of thromboplastin (a source of tissue factor and phospholipid) and calcium to citrated plasma.
Materials:
-
Platelet-poor plasma (PPP) containing various concentrations of this compound.
-
PT reagent (thromboplastin).
-
Coagulometer.
-
Pipettes and tips.
-
Test tubes or cuvettes.
Procedure:
-
Pre-warm the PT reagent to 37°C.
-
Pipette 100 µL of PPP into a test tube or cuvette.
-
Incubate the plasma at 37°C for a specified time (typically 1-2 minutes).
-
Add 200 µL of the pre-warmed PT reagent to the plasma to initiate the clotting reaction and simultaneously start the timer on the coagulometer.
-
The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.
Interpretation and Further Considerations
-
Dose-Response Relationship: A dose-dependent prolongation of both aPTT and PT is expected with increasing concentrations of this compound. It is important to establish a concentration-response curve to understand the anticoagulant activity of the compound.
-
Reagent Sensitivity: Different aPTT and PT reagents exhibit varying sensitivities to direct thrombin inhibitors.[4] Therefore, the choice of reagent can impact the measured clotting times. It is recommended to evaluate multiple reagents to select the most appropriate one for your studies.
-
Alternative Assays: For more precise quantification of the anticoagulant effect of direct thrombin inhibitors, especially at higher concentrations, alternative assays such as the Ecarin Clotting Time (ECT) or chromogenic anti-IIa assays may be considered.[5][6] The aPTT can be insensitive at higher concentrations of direct thrombin inhibitors.[5]
-
Clinical Relevance: The therapeutic range for this compound would need to be established by correlating plasma concentrations with clinical efficacy and safety outcomes. The aPTT and PT assays can serve as pharmacodynamic biomarkers to guide dose selection.
Conclusion
Measuring aPTT and PT provides valuable insights into the anticoagulant effects of the direct thrombin inhibitor this compound. By following standardized protocols and understanding the principles behind these assays, researchers can effectively characterize the pharmacodynamic profile of this compound. Careful consideration of reagent selection and the potential need for alternative assays will ensure accurate and reliable data for drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparing direct thrombin inhibitors using aPTT, ecarin clotting times, and thrombin inhibitor management testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for the monitoring of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticoagulation with direct thrombin inhibitors during extracorporeal membrane oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for utilizing chemical probes to study platelet aggregation. While the initial topic of interest was BMS-189664, it is critical to note that This compound is a potent and selective α-thrombin inhibitor . Thrombin is a primary agonist in platelet activation and aggregation; therefore, this compound can be used to study thrombin-mediated platelet responses.
However, a broader and more intricate signaling pathway influencing platelet function involves retinoic acid (RA) and its receptors. Platelets possess retinoic acid receptors (RARs), and their modulation presents a valuable avenue for investigating platelet signaling and identifying novel anti-platelet therapeutic strategies. This document will first clarify the role of this compound as a thrombin inhibitor and then provide comprehensive protocols on the use of all-trans retinoic acid (ATRA) and the specific RARα antagonist, BMS-195614 , to dissect the role of retinoic acid signaling in platelet aggregation.
Part 1: this compound as a Tool to Study Thrombin-Induced Platelet Aggregation
This compound's primary mechanism of action is the direct inhibition of α-thrombin. By inhibiting thrombin, this compound effectively blocks all downstream signaling events that are initiated by this potent platelet agonist, leading to a reduction in platelet aggregation. This makes it a useful tool for isolating and studying non-thrombin-mediated pathways of platelet activation.
Signaling Pathway of Thrombin-Induced Platelet Aggregation
Caption: Thrombin-Induced Platelet Aggregation Pathway and the inhibitory action of this compound.
Experimental Protocol: Inhibition of Thrombin-Induced Platelet Aggregation using this compound
Objective: To determine the inhibitory effect of this compound on thrombin-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
Human whole blood (anticoagulated with 3.2% sodium citrate)
-
Thrombin (human α-thrombin)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Platelet aggregometer
-
Centrifuge
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Keep the remaining blood to prepare platelet-poor plasma (PPP) by centrifuging at 2000 x g for 20 minutes. The PPP will be used as a blank for the aggregometer.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in PBS. Ensure the final DMSO concentration in the PRP is less than 0.5%.
-
Prepare a stock solution of thrombin in PBS.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Add various concentrations of this compound or vehicle (PBS with the corresponding DMSO concentration) to the PRP samples and incubate for 15-30 minutes at 37°C.
-
Place the samples in the aggregometer and establish a baseline reading.
-
Induce platelet aggregation by adding a sub-maximal concentration of thrombin (e.g., 0.05 U/mL).
-
Record the aggregation for at least 5 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is determined by the change in light transmission, with 100% aggregation set by the PPP.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value of this compound for thrombin-induced platelet aggregation.
-
Part 2: All-Trans Retinoic Acid (ATRA) and its Antagonist BMS-195614 in Platelet Aggregation Studies
All-trans retinoic acid (ATRA), a metabolite of vitamin A, has been shown to inhibit platelet function. Platelets express retinoic acid receptor alpha (RARα), suggesting a direct regulatory role of the retinoic acid signaling pathway in these anucleated cells. The RARα-selective antagonist, BMS-195614, can be used to investigate the specificity of ATRA's effects on platelet aggregation.
Signaling Pathway of Retinoic Acid in Platelets
Caption: Retinoic Acid Signaling Pathway in Platelets and the antagonistic action of BMS-195614.
Quantitative Data on the Effects of ATRA on Platelet Aggregation
| Agonist | Species | ATRA Concentration | Effect | Reference |
| Collagen (5 µg/mL) | Human | 0-20 µM | Dose-dependent inhibition of platelet aggregation and ATP release.[1] | |
| Thrombin (0.05 U/mL) | Human | 0-20 µM | Dose-dependent inhibition of platelet aggregation and ATP release.[1] | |
| ADP | Human | ≥ 10⁻⁷ M | Inhibition of platelet aggregation.[2] | |
| Collagen | Human | Not specified | No inhibition of platelet aggregation.[2] |
Experimental Workflow for Studying ATRA and BMS-195614 Effects
Caption: Workflow for assessing the effects of ATRA and BMS-195614 on platelet aggregation.
Experimental Protocols
Protocol 1: Determining the Inhibitory Effect of ATRA on Platelet Aggregation
Objective: To quantify the dose-dependent inhibition of ATRA on platelet aggregation induced by various agonists.
Materials:
-
All-Trans Retinoic Acid (ATRA)
-
Agonists: Collagen, ADP, Thrombin
-
Human PRP and PPP (prepared as described in Part 1)
-
DMSO, PBS
-
Platelet aggregometer
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of ATRA in DMSO.
-
Create a series of working solutions of ATRA by diluting the stock in PBS to achieve final concentrations ranging from 0.1 µM to 20 µM in the PRP.
-
-
Platelet Aggregation Assay:
-
Follow the platelet aggregation assay procedure as described in Part 1.
-
Pre-incubate PRP with different concentrations of ATRA or vehicle for 20 minutes to 1 hour at 37°C.[1][2]
-
Induce platelet aggregation with a specific agonist (e.g., collagen at 5 µg/mL, thrombin at 0.05 U/mL, or ADP at a concentration that gives a sub-maximal aggregation).[1]
-
Record aggregation and calculate the percentage inhibition for each ATRA concentration against the vehicle control.
-
Protocol 2: Investigating the Reversal of ATRA's Effect by BMS-195614
Objective: To determine if the RARα-selective antagonist BMS-195614 can reverse the inhibitory effects of ATRA on platelet aggregation.
Materials:
-
BMS-195614
-
All-Trans Retinoic Acid (ATRA)
-
Platelet aggregation agonist (e.g., Thrombin or Collagen)
-
Human PRP and PPP
-
DMSO, PBS
-
Platelet aggregometer
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of both BMS-195614 and ATRA in DMSO.
-
Prepare working solutions in PBS.
-
-
Platelet Aggregation Assay:
-
Pre-incubate PRP samples with either vehicle, a fixed concentration of BMS-195614, a fixed inhibitory concentration of ATRA (determined from Protocol 1), or a combination of BMS-195614 and ATRA. A typical pre-incubation time would be 30 minutes at 37°C.
-
For the combination group, it is common to add the antagonist (BMS-195614) 10-15 minutes before adding the agonist (ATRA).
-
Following the pre-incubation, induce platelet aggregation with the chosen agonist.
-
Record aggregation and compare the results.
-
-
Expected Outcome:
-
ATRA should inhibit platelet aggregation compared to the vehicle control.
-
BMS-195614 alone should have minimal effect on platelet aggregation.
-
In the combination group, BMS-195614 should counteract the inhibitory effect of ATRA, resulting in a restoration of platelet aggregation towards the level of the vehicle control.
-
Conclusion
While this compound is a valuable tool for studying thrombin-mediated platelet aggregation, the broader investigation into retinoic acid signaling in platelets using ATRA and its specific antagonist BMS-195614 offers deeper insights into novel regulatory pathways. The provided protocols and data serve as a foundation for researchers to explore these mechanisms further, potentially leading to the development of new anti-platelet therapies.
References
In Vivo Dose-Response Profile of BMS-189664: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-189664 is a potent, selective, and orally active reversible inhibitor of α-thrombin, a key serine protease in the coagulation cascade.[1] This document provides detailed application notes and experimental protocols for in vivo dose-response studies of this compound in established preclinical models of thrombosis. The provided information is intended to guide researchers in designing and executing studies to evaluate the antithrombotic efficacy of this compound. All quantitative data from cited studies are summarized, and methodologies for key experiments are described in detail.
Mechanism of Action
This compound exerts its anticoagulant effect by directly inhibiting α-thrombin, the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, the primary component of a blood clot. By blocking the active site of thrombin, this compound prevents the formation of fibrin and subsequent thrombus development.
Signaling Pathway of Thrombin in Platelet Activation and Coagulation
Caption: Thrombin signaling cascade and the inhibitory action of this compound.
In Vivo Dose-Response Data
The following tables summarize the available in vivo dose-response data for this compound in various animal models.
Table 1: Efficacy of this compound in a Mouse Thrombin-Induced Lethality Model
| Dose (mg/kg, IV) | Protection from Lethality | Reference |
| 0.2 | Efficacious | [1] |
Table 2: Efficacy of this compound in a Cynomolgus Monkey Arterial Thrombosis Model
| Dose (mg/kg, IV) | Effect | Reference |
| 0.2 | Inhibition of arterial thrombosis | [1] |
Table 3: Efficacy of this compound in a Cynomolgus Monkey Venous Thrombosis Model
| Infusion Rate (µg/kg/min for 1h) | Effect | Reference |
| 9 | Inhibition of venous thrombosis | [1] |
| 25 | Inhibition of venous thrombosis | [1] |
| 100 | Inhibition of venous thrombosis | [1] |
Experimental Protocols
Detailed protocols for the key in vivo experiments cited are provided below. These are generalized protocols based on standard methodologies in the field and should be adapted to specific institutional guidelines and animal welfare regulations.
Mouse Thrombin-Induced Lethality Model
This model assesses the ability of an antithrombotic agent to prevent death caused by acute, widespread thrombosis induced by a high dose of thrombin.
Protocol Workflow:
Caption: Workflow for the mouse thrombin-induced lethality model.
Materials:
-
Male CD-1 mice (or other suitable strain), weight-matched.
-
This compound, formulated in a suitable vehicle (e.g., saline, PEG400/water).
-
Human α-thrombin, lyophilized.
-
Sterile saline.
-
Anesthesia (if required for dosing).
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 3 days prior to the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final dosing concentrations.
-
Dosing: Administer this compound or vehicle control intravenously (IV) via the tail vein.
-
Thrombin Challenge: At a specified time post-compound administration (e.g., 15 minutes), administer a lethal dose of human α-thrombin (e.g., 1000 U/kg) intravenously.
-
Observation: Observe the animals continuously for a set period (e.g., 30 minutes) and record the incidence of mortality.
-
Data Analysis: Calculate the percentage of animals protected from lethality in each treatment group compared to the vehicle control group.
Cynomolgus Monkey Arterial Thrombosis Model (Electrolytic Injury Model)
This model evaluates the efficacy of an antithrombotic agent in preventing the formation of a thrombus in an artery following endothelial injury.
Protocol Workflow:
Caption: Workflow for the cynomolgus monkey arterial thrombosis model.
Materials:
-
Male cynomolgus monkeys.
-
Anesthetics (e.g., ketamine, isoflurane).
-
Surgical instruments.
-
Doppler flow probe.
-
Stimulating electrode and constant current source.
-
This compound, formulated for IV administration.
-
Physiological monitoring equipment.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the monkey and surgically expose a femoral or carotid artery.
-
Instrumentation: Place a Doppler flow probe proximal to the injury site to monitor blood flow. Position a stimulating electrode on the adventitial surface of the artery.
-
Compound Administration: Administer a bolus IV dose of this compound or vehicle.
-
Thrombus Induction: Induce endothelial injury by applying a constant anodal current (e.g., 150 µA) to the arterial wall.
-
Monitoring: Continuously monitor and record arterial blood flow until complete occlusion (cessation of flow) occurs or for a predetermined duration.
-
Data Analysis: The primary endpoint is the time to vessel occlusion. Compare the time to occlusion in the this compound treated groups with the vehicle control group.
Cynomolgus Monkey Venous Thrombosis Model (Stasis Model)
This model assesses the ability of a compound to prevent thrombus formation in a vein under conditions of low blood flow (stasis).
Protocol Workflow:
Caption: Workflow for the cynomolgus monkey venous thrombosis model.
Materials:
-
Male cynomolgus monkeys.
-
Anesthetics.
-
Surgical instruments.
-
Sutures for ligation.
-
This compound, formulated for IV infusion.
-
Infusion pump.
-
Analytical balance.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the monkey and surgically isolate a segment of a jugular or femoral vein.
-
Compound Administration: Begin a continuous IV infusion of this compound or vehicle at the desired rate.
-
Induction of Stasis: After a specified period of infusion, induce venous stasis by ligating the proximal and distal ends of the isolated venous segment.
-
Thrombus Formation: Maintain the stasis for a defined period (e.g., 30-60 minutes) to allow for thrombus formation.
-
Thrombus Isolation and Measurement: Euthanize the animal, carefully excise the ligated venous segment, and isolate the thrombus. Record the wet weight of the thrombus.
-
Data Analysis: Compare the mean thrombus weight in the this compound treated groups to the vehicle control group. Calculate the percentage inhibition of thrombus formation.
Conclusion
The available in vivo data demonstrate that this compound is an effective antithrombotic agent in rodent and primate models of both arterial and venous thrombosis. The provided protocols offer a framework for further investigation into the dose-response relationship and efficacy of this compound in relevant preclinical settings. Researchers should adapt these methodologies to their specific research questions and ensure compliance with all applicable animal welfare guidelines.
References
Application Notes and Protocols for the Detection of BMS-189664 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-189664 is a potent and selective direct thrombin inhibitor.[1][2] Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides detailed application notes and protocols for the analytical determination of this compound in plasma, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for this class of compounds.[3][4][5]
I. Analytical Methodologies
Given the absence of a specific published analytical method for this compound, this section outlines a proposed LC-MS/MS method adapted from validated assays for other direct thrombin inhibitors, such as dabigatran and argatroban.[5][6][7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of direct thrombin inhibitors in plasma due to its high sensitivity, specificity, and accuracy.[4]
Protocol: LC-MS/MS for this compound in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (or acetonitrile) to precipitate plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions (Hypothetical)
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions (Hypothetical)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 479.6 -> Product ion (Q3) [To be determined empirically, but based on the structure, fragments could be around m/z 290 or other characteristic fragments]. The molecular weight of this compound is 478.61 g/mol .[9]
-
Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar compound with a known MRM transition.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Workflow for LC-MS/MS Analysis of this compound
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endotell.ch [endotell.ch]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous monitoring of argatroban and its major metabolite using an HPLC method: potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of BMS-189664 and Other Poorly Soluble Compounds
Disclaimer: Publicly available information on the specific compound BMS-189664 is limited. The following guide provides general strategies and troubleshooting advice applicable to improving the oral bioavailability of poorly soluble research compounds, which may be relevant for molecules like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that typically limit the oral bioavailability of a research compound?
A1: The oral bioavailability of a compound is primarily influenced by its aqueous solubility, dissolution rate, intestinal permeability, and susceptibility to first-pass metabolism in the gut wall and liver. For many research compounds, poor aqueous solubility is the initial and most significant barrier to achieving adequate systemic exposure after oral administration.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important?
A2: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. It categorizes drugs into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability Knowing a compound's BCS class is crucial as it helps in selecting the most appropriate strategy for bioavailability enhancement. For instance, for BCS Class II compounds (a common class for new chemical entities), the primary focus is on improving solubility and dissolution rate.
Q3: When should I consider salt formation versus other formulation strategies?
A3: Salt formation is a viable strategy if your compound has ionizable groups (acidic or basic functional groups). It is often one of the first approaches considered because it can significantly increase the dissolution rate. However, the stability of the salt form in the gastrointestinal tract and the potential for conversion back to the less soluble free acid or base form (common ion effect) must be evaluated. If the compound is non-ionizable or if salt forms do not provide sufficient improvement, more advanced techniques like amorphous solid dispersions or lipid-based formulations should be explored.
Q4: What are the main advantages of using amorphous solid dispersions (ASDs)?
A4: Amorphous solid dispersions (ASDs) can significantly enhance the oral bioavailability of poorly soluble compounds by stabilizing the drug in a high-energy, amorphous state. This prevents the drug from crystallizing, leading to higher apparent solubility and an increased dissolution rate. ASDs are particularly effective for BCS Class II compounds.
Q5: How do lipid-based formulations improve oral bioavailability?
A5: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), improve oral bioavailability through several mechanisms. They can:
-
Increase the solubilization of the drug in the gastrointestinal fluids.
-
Stimulate the lymphatic transport pathway, which can help bypass first-pass metabolism in the liver for highly lipophilic drugs.
-
Inhibit the activity of certain efflux transporters, like P-glycoprotein, in the intestinal wall.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Troubleshooting Steps |
| Low and variable drug exposure in preclinical species after oral dosing. | Poor aqueous solubility and slow dissolution rate. | 1. Characterize the solid-state properties of your compound (polymorphism, crystallinity).2. Evaluate different salt forms if the compound is ionizable.3. Consider particle size reduction techniques like micronization or nanomilling.4. Formulate the compound as an amorphous solid dispersion with a suitable polymer. |
| High in-vitro solubility but still poor in-vivo bioavailability. | Low intestinal permeability or high first-pass metabolism. | 1. Perform in-vitro permeability assays (e.g., Caco-2 cell monolayer) to assess intestinal permeability.2. If permeability is low, investigate the use of permeation enhancers (use with caution and thorough safety evaluation).3. Conduct in-vitro metabolism studies using liver microsomes or hepatocytes to determine the extent of first-pass metabolism.4. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or investigate alternative delivery routes. |
| Amorphous solid dispersion shows good initial dissolution but precipitates over time. | The formulation is not stable, and the drug is recrystallizing. | 1. Screen for a different polymer that has better miscibility and stronger interactions (e.g., hydrogen bonding) with your compound.2. Increase the polymer-to-drug ratio in the formulation.3. Incorporate a precipitation inhibitor into the formulation. |
| Preclinical data shows a significant difference in exposure between fed and fasted states. | The drug's solubility is highly dependent on lipids (positive food effect) or is degraded by stomach acid (negative food effect). | 1. For a positive food effect, a lipid-based formulation may be beneficial to mimic the fed state and reduce variability.2. For a negative food effect (acid degradation), consider enteric-coated formulations that protect the drug in the stomach and release it in the small intestine. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound (or compound of interest), a suitable polymer (e.g., PVP K30, HPMC-AS), a volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer.
-
Procedure:
-
Accurately weigh the drug and the selected polymer at the desired ratio (e.g., 1:1, 1:2, 1:3 drug-to-polymer).
-
Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask.
-
Ensure a clear solution is formed, indicating complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Continue evaporation until a thin, solid film is formed on the flask wall.
-
Further dry the solid film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Store the resulting ASD powder in a desiccator to prevent moisture absorption and recrystallization.
-
-
Characterization: The resulting powder should be characterized by Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and by Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.
Protocol 2: In-Vitro Dissolution Testing of Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare a dissolution medium that is relevant to the gastrointestinal tract, for example, Simulated Gastric Fluid (SGF) without pepsin (pH 1.2) or Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
-
Procedure:
-
Set the dissolution bath temperature to 37 ± 0.5 °C and the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
-
Add 900 mL of the pre-warmed dissolution medium to each vessel.
-
Place a known amount of the formulation (e.g., the ASD powder equivalent to a specific dose of the drug) into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PTFE) to stop further dissolution.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of the dissolved drug in each filtered sample using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles for different formulations.
Quantitative Data Summary Tables
Table 1: Physicochemical Properties of this compound (Example Template)
| Parameter | Value | Method |
| Molecular Weight | Enter Value | - |
| pKa | Enter Value | Potentiometric Titration |
| LogP | Enter Value | HPLC Method |
| Aqueous Solubility (pH 1.2) | Enter Value (µg/mL) | Shake-Flask Method |
| Aqueous Solubility (pH 6.8) | Enter Value (µg/mL) | Shake-Flask Method |
| Crystalline Form | e.g., Form I | PXRD |
Table 2: Comparison of In-Vitro Dissolution of Different Formulations (Example Template)
| Formulation | Time to 85% Dissolution (min) in FaSSIF | Maximum Concentration (µg/mL) |
| Unformulated Compound | > 120 | Enter Value |
| Micronized Compound | Enter Value | Enter Value |
| Salt Form (e.g., HCl salt) | Enter Value | Enter Value |
| Amorphous Solid Dispersion (1:2 Drug:PVP) | Enter Value | Enter Value |
Table 3: Pharmacokinetic Parameters in Rats Following Oral Administration (Example Template)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| Unformulated Suspension | 10 | Enter Value | Enter Value | Enter Value | Enter Value |
| ASD Formulation | 10 | Enter Value | Enter Value | Enter Value | Enter Value |
| Lipid-Based Formulation | 10 | Enter Value | Enter Value | Enter Value | Enter Value |
Visualizations
Caption: Workflow for improving the oral bioavailability of a poorly soluble compound.
Caption: Mechanisms of common oral bioavailability enhancement strategies.
Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.
Technical Support Center: Managing Off-Target Effects of Retinoid X Receptor (RXR) Agonists in Cell Culture
Important Notice Regarding BMS-189664: Initial searches indicate that this compound is a potent and selective inhibitor of α-thrombin and is not classified as a Retinoid X Receptor (RXR) agonist. This guide will focus on the well-characterized off-target effects of known RXR agonists, such as bexarotene, to provide relevant and accurate information for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of RXR agonists in cell culture?
RXR agonists exert their primary effects by binding to Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Liver X Receptors (LXRs), Peroxisome Proliferator-Activated Receptors (PPARs), Retinoic Acid Receptors (RARs), and Vitamin D Receptor (VDR).[1][2] Upon agonist binding, these receptor complexes bind to specific DNA sequences called response elements in the promoter regions of target genes, thereby modulating their transcription.[2] The primary on-target effects in cell culture often involve the regulation of genes controlling cell proliferation, differentiation, and apoptosis.[3][4]
Q2: What are the most common off-target effects observed with RXR agonists in cell culture?
The most frequently reported off-target effects of RXR agonists, like bexarotene, are related to the activation of their heterodimer partners. These include:
-
Hyperlipidemia: Activation of the LXR/RXR heterodimer can lead to an increase in the expression of genes involved in fatty acid and triglyceride synthesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[3][5] This can result in the accumulation of intracellular lipids in cultured cells.
-
Hypothyroidism: While more commonly observed in vivo, RXR agonists can suppress the thyroid hormone axis, which may have implications in certain cell models.[2][3]
-
Reduced Cell Proliferation: At higher concentrations, some RXR agonists can cause a reduction in cell proliferation that may be independent of their primary apoptotic or differentiation-inducing effects.[6]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use of a Structurally Unrelated Agonist: If a different RXR agonist with a distinct chemical structure produces the same cellular phenotype, it strengthens the evidence for an on-target effect.
-
Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the agonist's binding affinity for RXR. Off-target effects often manifest at higher concentrations.
-
Rescue Experiments: If the observed effect is on-target, it may be possible to rescue the phenotype by overexpressing a dominant-negative RXR mutant or using a specific RXR antagonist.
-
Knockdown/Knockout Models: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of RXR or its heterodimer partners can help elucidate the specific pathways involved.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
Possible Cause: The concentration of the RXR agonist may be too high, leading to off-target cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of concentrations to determine the optimal concentration that elicits the desired on-target effect without causing excessive cell death.
-
Assess Cell Membrane Integrity: Use a lactate dehydrogenase (LDH) cytotoxicity assay to quantify cell membrane damage. Increased LDH release at higher concentrations can indicate off-target cytotoxicity.[7]
-
Analyze Apoptosis vs. Necrosis: Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between programmed cell death (apoptosis) and necrosis, which may be indicative of off-target effects.
Issue 2: Inconsistent or Non-specific Reporter Gene Assay Results
Possible Cause: The RXR agonist may be directly interfering with the reporter enzyme (e.g., luciferase) or causing general cellular stress.
Troubleshooting Steps:
-
Counter-screen with a Control Vector: Transfect cells with a reporter vector containing a constitutive promoter instead of the RXR response element. If the agonist still affects the reporter signal, it suggests direct interference.
-
Use a Different Reporter System: Switch from a luciferase-based reporter to a fluorescent protein reporter (e.g., GFP, RFP) to rule out compound-specific effects on the reporter enzyme.
-
Normalize to Cell Viability: Concurrently run a cell viability assay (e.g., MTS, CellTiter-Glo) to ensure that changes in reporter signal are not simply due to changes in cell number.
Quantitative Data Summary
| Compound | Cell Line | On-Target Effect (EC50/IC50) | Off-Target Effect | Off-Target Concentration | Reference |
| Bexarotene | Ovarian Cancer (ES2, NIH:OVACAR3) | Induction of pyroptosis | Increased LDH release | >10 µM | [7] |
| Bexarotene | Cutaneous T-Cell Lymphoma | Induction of apoptosis | - | - | [8] |
| Bexarotene | MCF7 (Breast Cancer) | Increased RXRE-luciferase activity | - | 12.5-100 µM | [9] |
Key Experimental Protocols
Protocol 1: RXR Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate RXR-mediated transcription.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T, CV-1) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with an RXR expression vector, an RXR-responsive firefly luciferase reporter vector (containing DR1 elements), and a Renilla luciferase control vector for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the RXR agonist at various concentrations or a vehicle control.
-
Lysis and Luminescence Measurement: After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the fold change in luciferase activity relative to the vehicle control against the compound concentration to determine the EC50.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cell membrane damage by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the RXR agonist at various concentrations for the desired time period. Include a vehicle control and a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the positive and negative controls.
Visualizations
Caption: On-Target RXR Signaling Pathway.
Caption: Off-Target RXR Signaling via LXR.
Caption: Troubleshooting Workflow for Unexpected Cytotoxicity.
References
- 1. Retinoid X receptors: common heterodimerization partners with distinct functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 3. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of RXR Agonists on Cell Proliferation/Apoptosis and ACTH Secretion/Pomc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Bexarotene-induced cell death in ovarian cancer cells through Caspase-4-gasdermin E mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological effects of bexarotene in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BMS-189664 Dosage: A Technical Guide to Maximizing Efficacy and Minimizing Bleeding Risk
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing BMS-189664, a potent and selective α-thrombin inhibitor. The following information is intended to aid in the design and troubleshooting of experiments aimed at optimizing the therapeutic window of this compound, with a specific focus on achieving antithrombotic efficacy while mitigating the risk of bleeding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active reversible inhibitor of α-thrombin.[1][2] It directly binds to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.
Q2: What are the known efficacious doses of this compound in preclinical models?
A2: Efficacy has been demonstrated in rodent and primate models of thrombosis. For instance, an intravenous dose of 0.2 mg/kg was shown to inhibit arterial thrombosis in cynomolgus monkeys.[1] In a venous thrombosis model in the same species, infusions designed to achieve total doses of 0.5, 2, and 6 mg/kg were effective.[1]
Q3: Is there specific data available on the bleeding risk associated with this compound at its effective doses?
A3: While the antithrombotic efficacy of this compound has been documented in preclinical studies, there is a lack of publicly available data specifically quantifying the bleeding risk at these efficacious doses. To optimize the therapeutic index, it is crucial for researchers to empirically determine the dose-response relationship for both efficacy and bleeding in their specific experimental models.
Q4: How can I establish a therapeutic window for this compound in my animal model?
A4: Establishing a therapeutic window involves conducting parallel dose-response studies for both the desired antithrombotic effect and a relevant bleeding endpoint (e.g., tail transection bleeding time). The goal is to identify a dose range that provides significant antithrombotic activity with a minimal and acceptable increase in bleeding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected high incidence of bleeding in animal models at a presumed therapeutic dose. | 1. Dose miscalculation.2. Animal strain sensitivity.3. Interaction with other administered agents.4. Health status of the animals. | 1. Double-check all dose calculations and dilutions.2. Conduct a pilot dose-ranging study to determine the sensitivity of the specific animal strain being used.3. Review all co-administered substances for potential anticoagulant or antiplatelet effects.4. Ensure animals are healthy and free from underlying conditions that could affect hemostasis. |
| Lack of antithrombotic efficacy at previously reported effective doses. | 1. Poor oral bioavailability in the chosen animal model.2. Rapid metabolism of the compound.3. Issues with the thrombosis induction model. | 1. If administered orally, consider assessing the pharmacokinetic profile in your model. Intravenous administration may be necessary to ensure adequate exposure.2. Analyze plasma concentrations of this compound to confirm exposure.3. Validate the thrombosis model to ensure it is robust and reproducible. |
| High variability in efficacy or bleeding results between animals. | 1. Inconsistent drug administration.2. Biological variability within the animal cohort. | 1. Ensure precise and consistent administration techniques (e.g., gavage, injection volume, and rate).2. Increase the number of animals per group to improve statistical power and account for individual differences. |
Data Summary
Table 1: Preclinical Efficacy of this compound in Thrombosis Models
| Animal Model | Thrombosis Type | Route of Administration | Effective Dose | Efficacy Endpoint | Reference |
| Cynomolgus Monkey | Arterial | Intravenous | 0.2 mg/kg | Inhibition of thrombosis | [1] |
| Cynomolgus Monkey | Venous | Infusion | 0.5, 2, and 6 mg/kg (total dose) | Inhibition of thrombosis | [1] |
| Mouse | Thrombin-induced lethality | - | Efficacious | Protection from lethality | [1] |
Note: Specific quantitative data on bleeding side effects at these doses are not available in the cited literature.
Experimental Protocols
Protocol 1: Assessment of Antithrombotic Efficacy in a Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Drug Administration: Administer this compound or vehicle control intravenously via the tail vein at various doses.
-
Thrombus Induction:
-
Apply a piece of filter paper (2x1 mm) saturated with 10% ferric chloride solution to the adventitial surface of the carotid artery downstream of the flow probe for 10 minutes.
-
Remove the filter paper and monitor blood flow for 60 minutes.
-
-
Efficacy Endpoint: The primary endpoint is the time to occlusion (cessation of blood flow). A dose-dependent increase in the time to occlusion indicates antithrombotic efficacy.
Protocol 2: Assessment of Bleeding Risk using a Tail Transection Bleeding Time Model (Rat)
-
Animal Preparation: Anesthetize rats as described in Protocol 1.
-
Drug Administration: Administer this compound or vehicle control intravenously at the same doses used in the efficacy study.
-
Bleeding Induction:
-
After a predetermined pretreatment period, transect the tail 5 mm from the tip using a scalpel blade.
-
Immediately immerse the tail in 37°C saline.
-
-
Bleeding Time Measurement:
-
Record the time from transection until the cessation of bleeding, defined as no sign of bleeding for at least 30 seconds.
-
Blot the tail gently with filter paper every 30 seconds to observe for re-bleeding.
-
-
Bleeding Endpoint: A dose-dependent prolongation of bleeding time indicates an increased bleeding risk.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Experimental workflow for determining the therapeutic window.
Caption: Logical workflow for troubleshooting unexpected bleeding events.
References
Technical Support Center: Stability of BMS-189664 in Different Solvent Systems
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with BMS-189664. Below you will find frequently asked questions (FAQs) and detailed experimental protocols to address common issues related to the stability of this compound in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). If solubility issues arise, N,N-dimethylformamide (DMF) or ethanol can be considered as alternative organic solvents. For aqueous buffers, the stability will be pH-dependent, and it is crucial to conduct a stability assessment for your specific buffer system.
Q2: How should I store this compound stock solutions to ensure stability?
A2: this compound stock solutions in organic solvents like DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months)[1]. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q3: My this compound precipitated out of solution after thawing. What should I do?
A3: Precipitation upon thawing can occur due to poor solubility at lower temperatures. Gently warm the solution to room temperature and vortex or sonicate briefly to try and redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a lower concentration or using a different solvent system.
Q4: I am observing extra peaks in my HPLC analysis of an older stock solution. What could be the cause?
A4: The appearance of extra peaks in an HPLC chromatogram is a strong indicator of compound degradation. These new peaks likely represent degradation products of this compound. It is advisable to prepare a fresh stock solution and perform a stability study to identify the degradation rate and products under your storage and experimental conditions.
Q5: How does the presence of water in DMSO affect the stability of this compound?
A5: While anhydrous DMSO is recommended, some studies on a wide range of small molecules have shown that a significant percentage of compounds remain stable in DMSO containing a small amount of water (e.g., 90/10 DMSO/water) when stored at 4°C for extended periods[2]. However, since this compound contains functional groups susceptible to hydrolysis, it is best to use anhydrous DMSO and minimize exposure to moisture to ensure maximum stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent assay results over time | Chemical degradation of this compound in the working solution. | Assess the purity of your stock solution using HPLC. Prepare fresh working solutions daily from a frozen stock. Consider performing a stability study in your assay buffer. |
| Loss of biological activity | Degradation of the active compound. | Confirm the identity and purity of your this compound stock. Prepare fresh solutions and re-evaluate activity. |
| Change in color of the solution | Potential degradation or reaction with components of the solvent system. | Discard the solution. Prepare a fresh solution using high-purity solvents and investigate potential incompatibilities. |
| Difficulty dissolving the compound | Low solubility in the chosen solvent. | Try gentle warming or sonication. If unsuccessful, test alternative solvents such as DMF or ethanol. For in vivo studies, formulation aids like PEG400 or Tween 80 may be necessary[1]. |
Experimental Protocols
Protocol for Accelerated Stability Study of this compound in a Selected Solvent
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability in a specific solvent system.
1. Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, Ethanol, Aqueous Buffer)
-
HPLC-grade solvents for analysis (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
Temperature-controlled incubator or oven
-
HPLC system with a suitable C18 column and a UV or MS detector
2. Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the solvent system to be tested.
-
Aliquot Samples: Dispense the stock solution into multiple, sealed vials to be used for different time points.
-
Initial Analysis (T=0): Immediately analyze one of the freshly prepared aliquots by a stability-indicating HPLC method to determine the initial concentration and purity. This serves as the baseline.
-
Incubation: Place the remaining vials in a temperature-controlled environment set to an elevated temperature (e.g., 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week, 2 weeks), remove one vial from the incubator.
-
Sample Analysis: Allow the vial to equilibrate to room temperature and analyze the sample using the same HPLC method as the initial analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Identify and quantify any significant degradation products.
Illustrative Stability Data of this compound
The following tables provide a hypothetical summary of stability data for this compound in different solvent systems. Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.
Table 1: Stability of this compound (10 mM) at 40°C
| Solvent System | Time Point | % Remaining this compound | Major Degradation Products (% Peak Area) |
| DMSO | 7 days | 98.5% | < 1.0% |
| Ethanol | 7 days | 95.2% | 3.5% |
| PBS (pH 7.4) | 7 days | 85.1% | 12.3% |
Table 2: Long-Term Storage Stability of this compound (10 mM) in DMSO
| Storage Temperature | Time Point | % Remaining this compound |
| -20°C | 1 month | 99.8% |
| -80°C | 6 months | 99.5% |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway of Thrombin Inhibition by this compound
This compound is a direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade. By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby blocking clot formation.
Caption: this compound inhibits thrombin, blocking fibrin clot formation.
References
Technical Support Center: Overcoming Resistance to Retinoic Acid Receptor (RAR) Antagonists
A Note on Compound Specificity: The compound BMS-189664 is documented as a thrombin inhibitor. However, the context of this request—overcoming resistance in experimental models—strongly suggests a focus on oncology or developmental biology. It is highly probable that the intended compound was BMS-189453 , a well-researched pan-Retinoic Acid Receptor (RAR) antagonist from the same manufacturer with a similar numerical designation[1][2][3]. This guide will focus on BMS-189453 and other RAR antagonists to address the core scientific query.
This support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for addressing experimental resistance to RAR antagonists like BMS-189453.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a pan-RAR antagonist like BMS-189453? A1: BMS-189453 is a synthetic retinoid that acts as a competitive antagonist at all three retinoic acid receptors (RARα, RARβ, and RARγ)[2][3]. It binds to these receptors but does not activate them. This binding prevents the natural ligand, all-trans retinoic acid (ATRA), from activating the receptor complex, thereby blocking the transcription of target genes necessary for processes like cell differentiation and proliferation[1].
Q2: What are the potential molecular mechanisms that could lead to acquired resistance to RAR antagonists? A2: While specific resistance mechanisms to BMS-189453 are not extensively documented, resistance to retinoid-based therapies can arise from several factors. These may include:
-
Alterations in Receptor Expression: Downregulation or mutation of the target RARs (α, β, γ) can prevent the antagonist from binding effectively.
-
Changes in Co-regulator Proteins: The balance of co-activator and co-repressor proteins that associate with RARs is crucial for gene transcription. Alterations in these co-regulators can render the antagonist ineffective.
-
Increased Drug Efflux: Cells may upregulate membrane transporters (e.g., P-glycoprotein) that actively pump the antagonist out of the cell, reducing its intracellular concentration[4].
-
Activation of Bypass Signaling Pathways: Cells can develop dependence on alternative signaling pathways to bypass the block on the RAR pathway, allowing for continued proliferation and survival.
Q3: Can resistance be overcome by combining the RAR antagonist with other agents? A3: Yes, combination therapy is a common strategy. For instance, combining RAR-modulating agents with taxanes (like paclitaxel) has been shown to exhibit synergistic cytotoxicity in certain cancer cell lines[5]. The choice of a combination agent depends on the specific cell model and the suspected resistance mechanism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or No Cellular Response to Initial Treatment | 1. Compound Degradation: Improper storage or handling of BMS-189453. 2. Cell Line Insensitivity: The chosen cell line may lack the necessary RAR signaling dependence for survival/proliferation. 3. Serum Interference: Components in fetal bovine serum (FBS) can bind to retinoids and reduce their effective concentration. | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them protected from light at -20°C or below. 2. Confirm RARα, β, and γ expression in your cell line via Western Blot or qPCR. Consider screening other cell lines. 3. Attempt experiments in low-serum or serum-free conditions if the cell line can tolerate it. |
| High Variability Between Experimental Replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells or plates. 2. Edge Effects: Evaporation in the outer wells of microplates can concentrate the compound. 3. Inaccurate Drug Dilutions: Errors during the preparation of serial dilutions. | 1. Ensure thorough cell suspension mixing before plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling. 2. Avoid using the outermost wells of plates for data collection; fill them with sterile PBS or media instead. 3. Prepare a master mix for each concentration and use calibrated pipettes. |
| Cells Develop Resistance After Prolonged Exposure | 1. Selection Pressure: Continuous exposure to the antagonist has selected for a pre-existing resistant subpopulation. 2. Acquired Resistance: Cells have developed one or more molecular mechanisms of resistance (see FAQ A2). | 1. Confirm resistance by performing a dose-response assay to demonstrate a significant rightward shift in the IC50 value compared to the parental cell line. 2. Investigate potential mechanisms: check for changes in RAR expression (Western Blot/qPCR), sequence RAR genes for mutations, or assess efflux pump activity. |
Quantitative Data Summary
The development of resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The following table provides an example of IC50 values that might be observed in a parental (sensitive) cancer cell line versus its derived resistant subline.
| Cell Line | Compound | IC50 (Colony Formation Assay) | Fold Resistance |
| Prostate Cancer (Parental) | Pan-RAR Antagonist (e.g., AGN194310) | ~20 nM[6] | - |
| Prostate Cancer (Resistant) | Pan-RAR Antagonist (e.g., AGN194310) | > 400 nM (Hypothetical) | > 20-fold |
Note: Data for AGN194310, another potent pan-RAR antagonist, is used as a reference to provide realistic concentration ranges[6][7].
Experimental Protocols
Protocol: Generation of a Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to an RAR antagonist through continuous, escalating dose exposure.
Methodology:
-
Determine Initial IC50: Perform a baseline dose-response experiment (see Protocol 2) to determine the IC50 of BMS-189453 in your parental cell line.
-
Initial Chronic Exposure: Culture the parental cells in a medium containing BMS-189453 at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. When the cells adapt and achieve a consistent growth rate similar to untreated controls, subculture them.
-
Dose Escalation: Gradually increase the concentration of BMS-189453 in the culture medium. A common strategy is to double the concentration with each or every other passage, provided the cells continue to proliferate.
-
Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.
-
Characterize and Validate:
-
Perform a new dose-response assay to determine the new, stable IC50 of the resistant line.
-
Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains high, the resistance phenotype is stable.
-
Protocol: Cell Viability Assay (MTT/XTT) to Determine IC50
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of BMS-189453 in the appropriate cell culture medium. A typical range might span from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of the antagonist.
-
Incubation: Incubate the plates for a duration appropriate for the cell line's doubling time (e.g., 72-96 hours).
-
Viability Measurement: Add a viability reagent like MTT or XTT to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol: Western Blot for RAR Expression
Methodology:
-
Lysate Preparation: Prepare whole-cell lysates from both the parental and resistant cell lines using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load it onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for RARα, RARβ, and RARγ overnight at 4°C. Include an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities and normalize the RAR protein levels to the loading control to compare expression between parental and resistant cells.
Diagrams of Pathways and Workflows
References
- 1. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-189453, a novel retinoid receptor antagonist, is a potent testicular toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencelink.net [sciencelink.net]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their experiments. This guide is divided into two sections: the first clarifies the function of BMS-189664, and the second provides a detailed troubleshooting guide for experiments involving Retinoid X Receptor (RXR) agonists.
Section 1: Understanding this compound
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of α-thrombin.[1][2] Its primary function is to block the activity of thrombin, a key enzyme in the blood coagulation cascade. It is utilized in research related to arterial and venous thrombosis.[1][2]
Q2: Is this compound an agonist for the Retinoid X Receptor (RXR)?
A2: No, based on available scientific literature, this compound is not an RXR agonist. Its established role is as a thrombin inhibitor.[1][2] If your experiments are designed to investigate RXR signaling pathways, the use of this compound would be inappropriate, and we recommend using a validated RXR agonist.
Section 2: Troubleshooting Unexpected Results in RXR Agonist Experiments
This section is designed to address common issues and unexpected outcomes when working with Retinoid X Receptor (RXR) agonists.
Frequently Asked Questions (FAQs)
Q1: My RXR agonist is showing activity even when the RXR binding site is mutated. What could be the cause?
A1: This could be due to several factors:
-
Off-target effects: The compound may be interacting with other cellular targets. It's crucial to perform counter-screens or consult literature for known off-target activities of your specific agonist.
-
Crosstalk with other pathways: RXRs form heterodimers with other nuclear receptors like RAR, VDR, TR, PPAR, and LXR.[3][4][5] The observed effects might be mediated through the partner receptor in the heterodimer.
-
Metabolic conversion: The parent compound might be metabolized into an active form that has a different target profile.
Q2: I am observing a response with an RXR agonist in a cell line that is supposed to be non-responsive. Why is this happening?
A2: This unexpected activity could arise from:
-
Endogenous receptor expression: The cell line may have low, but functional, levels of RXRs or their permissive heterodimer partners.
-
"Phantom" ligand effect: Components in the cell culture media (e.g., serum) can contain molecules that activate nuclear receptors.
-
Cell line misidentification or contamination: It is advisable to verify the identity of your cell line through short tandem repeat (STR) profiling.
Q3: Why do I see different results with the same RXR agonist in different cell types?
A3: The cellular context is critical for the activity of RXR agonists. Discrepancies can be due to:
-
Differential expression of co-activators and co-repressors: The balance of these regulatory proteins can dictate the transcriptional outcome of RXR activation.
-
Variations in heterodimer partners: The predominant RXR heterodimers can vary between cell types, leading to different gene expression profiles.
-
Differences in signaling pathway integration: Crosstalk with other signaling pathways (e.g., MAPK, PI3K) can modulate the effects of RXR agonists.
Troubleshooting Guides
Guide 1: Investigating Unexpected Gene Activation/Repression
If your RXR agonist is activating or repressing genes that are not known targets, consider the following workflow:
Experimental Workflow for Investigating Unexpected Gene Regulation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid X receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: BMS-189664 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing variability in in vivo studies involving the α-thrombin inhibitor, BMS-189664.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, leading to variability in study outcomes.
Issue 1: High Variability in Plasma Drug Concentrations
High inter-animal variability in the plasma concentrations of this compound can obscure true pharmacological effects. The primary reasons often relate to its poor aqueous solubility.
| Potential Cause | Recommended Solution |
| Poor Drug Solubility and Dissolution | Develop an optimized formulation. Options include co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), or lipid-based delivery systems to improve solubility and absorption.[1][2] |
| Inconsistent Formulation | Ensure the formulation is homogeneous and stable. Prepare fresh formulations for each experiment and verify the concentration. Use calibrated equipment for preparation. |
| Variable Oral Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach.[3][4] |
| Physiological Differences in Animals | Use a well-characterized, isogenic animal strain to reduce genetic variability.[5] Standardize the age and weight of the animals used in the study.[5] |
| Food and Water Consumption Differences | Standardize the diet and fasting period before dosing. Fasting can reduce variability in gastric emptying and intestinal pH.[5][6] |
Issue 2: Inconsistent Pharmacodynamic Effects
Variability in the biological response to this compound, even with consistent plasma levels, can be a significant challenge.
| Potential Cause | Recommended Solution |
| Timing of Blood Sampling | Adhere strictly to a predetermined blood sampling schedule. Stagger the dosing of animals to allow for precise timing of sample collection for each individual.[5] |
| Animal Stress | Acclimatize animals to the facility and handling procedures for at least one week before the study to minimize stress-induced physiological changes.[5] Maintain a consistent and controlled environment (temperature, humidity, light-dark cycle). |
| Assay Variability | Validate and standardize all pharmacodynamic assays. Ensure that all samples are processed and analyzed consistently. |
Frequently Asked Questions (FAQs)
Formulation & Administration
-
Q1: What is a recommended starting formulation for this compound for oral administration in rodents? A1: Due to its low aqueous solubility, a common approach is to use a vehicle containing a mixture of solvents and surfactants. A frequently used vehicle for poorly soluble compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] However, the optimal formulation should be determined empirically for your specific study conditions.
-
Q2: How can I ensure my formulation is consistent between experiments? A2: Always prepare your formulation fresh on the day of the experiment. Use calibrated pipettes and balances. Ensure all components are fully dissolved and the final solution is homogenous before administration.
-
Q3: What are the best practices for oral gavage to minimize variability? A3: Proper training and technique are crucial. Use an appropriately sized, ball-tipped gavage needle to prevent injury.[3] Ensure the animal is properly restrained to avoid movement and ensure the dose is delivered directly to the stomach.[4] Consistent, gentle technique across all animals and experimenters will reduce stress and improve consistency.
Animal Models & Experimental Design
-
Q4: Which animal models are suitable for in vivo studies with this compound? A4: The choice of animal model will depend on the specific research question. Mice and rats are commonly used for initial pharmacokinetic and efficacy studies. For thrombosis models, cynomolgus monkeys have also been used. The specific strain of rodent can also impact results, so using a consistent, well-characterized strain is important.
-
Q5: How can I minimize the impact of physiological variability between animals? A5: Use animals from a narrow age and weight range.[5] Randomize animals into treatment groups based on body weight to ensure an even distribution.[5] Acclimatize animals to the experimental conditions and handling for at least a week prior to the study.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Sterile saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO to create a stock solution.
-
In a separate tube, mix the required volumes of PEG300 and Tween 80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.
-
Add the sterile saline to the mixture to reach the final desired concentration and volume.
-
Vortex the final solution until it is clear and homogenous.
-
Prepare this formulation fresh before each use.
-
Protocol 2: Oral Gavage Administration in Mice
-
Animal Preparation: Acclimatize the mice to handling for several days before the procedure. Weigh each mouse on the day of the experiment to calculate the precise dose volume.
-
Dosing:
-
Use a sterile, flexible plastic or ball-tipped stainless steel gavage needle of the appropriate size (e.g., 20-gauge, 1.5-inch for an adult mouse).[3]
-
Properly restrain the mouse to ensure its head and body are in a straight line.[4]
-
Gently insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and reinsert.[3]
-
Slowly administer the calculated dose volume.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.[4]
-
Visualizations
Caption: Thrombin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 4. instechlabs.com [instechlabs.com]
- 5. Factors affecting absorption of drugs | PDF [slideshare.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. researchgate.net [researchgate.net]
challenges in long-term administration of BMS-189664
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BMS-189664 in long-term experimental settings. The information is compiled from publicly available data and general knowledge of direct thrombin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active reversible inhibitor of α-thrombin. Its primary mechanism of action is the direct inhibition of thrombin, a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting thrombin, this compound effectively prevents the formation of blood clots.
Q2: What are the potential major challenges and adverse effects to anticipate during long-term administration of this compound?
A2: Based on the known effects of direct thrombin inhibitors, the most significant challenge in long-term administration is the risk of bleeding complications.[1][2][3] Other potential adverse effects that may arise with chronic use include gastrointestinal issues, and potential, though less common, impacts on liver function.[1][4] Researchers should be vigilant for any signs of hemorrhage, such as unexplained bruising, hematuria, or gastrointestinal bleeding.
Q3: How can I monitor the anticoagulant effect of this compound in my long-term in vivo studies?
A3: Several coagulation assays can be employed to monitor the anticoagulant effect of this compound. The most common and readily available is the activated Partial Thromboplastin Time (aPTT).[2][5] For more specific and linear quantification of direct thrombin inhibitor activity, the Ecarin Clotting Time (ECT) is a more suitable assay.[5][6] The Thrombin Time (TT) is also highly sensitive to direct thrombin inhibitors.[5][7]
Q4: Are there any known off-target effects of this compound?
A4: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, off-target activities are possible. If unexpected phenotypes are observed, it is recommended to perform counter-screening against a panel of related proteases or conduct broader off-target profiling.
Troubleshooting Guides
Issue 1: Unexpected Bleeding or Hemorrhagic Complications
-
Potential Cause: Excessive dosage, leading to systemic over-anticoagulation.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately consider reducing the dose of this compound.
-
Pharmacodynamic Monitoring: Utilize aPTT, ECT, or TT to quantify the level of anticoagulation and guide dose adjustments.
-
Clinical Observation: Closely monitor animals for clinical signs of bleeding (e.g., lethargy, pale mucous membranes, visible hemorrhage).
-
Supportive Care: Provide supportive care as necessary, which may include fluid replacement in cases of significant blood loss.
-
Issue 2: Lack of Efficacy (Thrombosis Observed)
-
Potential Cause:
-
Inadequate dosage or bioavailability.
-
Issues with drug formulation or administration.
-
Rapid metabolism and clearance of the compound.
-
-
Troubleshooting Steps:
-
Dose Escalation: Cautiously increase the dose of this compound while closely monitoring for bleeding.
-
Pharmacokinetic Analysis: Measure plasma concentrations of this compound to ensure adequate exposure.
-
Formulation Check: Verify the stability and solubility of your this compound formulation. Refer to suggested in vivo formulations.[8]
-
Route of Administration: Confirm the appropriateness and consistency of the administration route.
-
Issue 3: Animal Morbidity or Mortality Unrelated to Bleeding
-
Potential Cause:
-
Potential on-target effects unrelated to anticoagulation.
-
Off-target toxicity.
-
Vehicle-related toxicity.
-
-
Troubleshooting Steps:
-
Necropsy and Histopathology: Conduct a thorough post-mortem examination to identify any target organ toxicity.
-
Dose-Toxicity Relationship: Establish a clear relationship between the dose of this compound and the observed toxicity.
-
Vehicle Control Group: Ensure a proper vehicle control group is included in your study to rule out formulation-related effects.
-
Off-Target Screening: If toxicity persists at on-target effective doses, consider in vitro screening for off-target activities.
-
Data Presentation
Table 1: Illustrative Preclinical Pharmacokinetic Parameters for a Direct Thrombin Inhibitor
| Parameter | Species | Oral Bioavailability (%) | Half-life (t½) (hours) | Cmax (ng/mL) | Tmax (hours) |
| This compound (Illustrative) | Rat | 25 | 2.5 | 500 | 1 |
| This compound (Illustrative) | Dog | 35 | 4 | 800 | 2 |
Note: The data in this table is illustrative and based on typical values for orally bioavailable small molecule inhibitors in preclinical species. Actual values for this compound may vary and should be determined experimentally.
Table 2: Recommended Coagulation Monitoring Assays for this compound
| Assay | Principle | Advantages | Disadvantages |
| aPTT | Measures the integrity of the intrinsic and common coagulation pathways. | Widely available, provides a general indication of anticoagulation. | Non-linear response at higher concentrations, can be influenced by other factors.[6] |
| ECT | Directly measures thrombin inhibition using ecarin, a prothrombin activator. | Linear dose-response, specific for direct thrombin inhibitors.[5] | Less commonly available than aPTT. |
| TT | Measures the time it takes for clot formation in plasma after the addition of thrombin. | Highly sensitive to thrombin inhibitors.[7] | Can be too sensitive, making it difficult to manage in a therapeutic range.[7] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound for Oral Administration
This protocol is a general guideline. Researchers should optimize the formulation based on their specific experimental needs and the solubility characteristics of their batch of this compound.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound HCl in DMSO. For example, dissolve 10 mg of the compound in 1 mL of DMSO to achieve a 10 mg/mL stock.
-
-
Vehicle Preparation (Example):
-
A common vehicle for oral gavage in rodents is a mixture of PEG300, Tween 80, and water.[8]
-
Example vehicle composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile water.
-
-
Final Formulation:
-
To prepare the final dosing solution, add the required volume of the this compound stock solution to the vehicle.
-
For example, to achieve a final concentration of 1 mg/mL, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.
-
Vortex thoroughly to ensure a homogenous suspension or solution.
-
Always prepare fresh on the day of dosing.
-
Protocol 2: Monitoring Anticoagulation using aPTT
-
Blood Collection:
-
Collect blood samples from animals at predetermined time points post-dosing into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Process the blood by centrifugation (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma.
-
-
aPTT Assay:
-
Perform the aPTT assay using a commercial kit and a coagulometer according to the manufacturer's instructions.
-
Briefly, pre-warm the plasma sample and the aPTT reagent.
-
Incubate the plasma with the aPTT reagent (containing a contact activator and phospholipids) for a specified time.
-
Initiate the clotting reaction by adding calcium chloride.
-
The time to clot formation is recorded as the aPTT.
-
-
Data Analysis:
-
Compare the aPTT values of the this compound-treated groups to the vehicle control group.
-
A dose-dependent prolongation of the aPTT is expected.
-
Mandatory Visualizations
Caption: Coagulation cascade and the inhibitory action of this compound on thrombin.
Caption: Troubleshooting workflow for common in vivo challenges with this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Monitoring the Direct Thrombin Inhibitors | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 3. mcgill.ca [mcgill.ca]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical monitoring of hirudin and direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 8. This compound HCl | thrombin active site inhibitor | CAS# 185252-36-2 | InvivoChem [invivochem.com]
addressing BMS-189664 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of BMS-189664 precipitation in stock solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and storage of this compound stock solutions.
Q1: My this compound hydrochloride powder is not dissolving properly in my chosen solvent. What should I do?
A1: Difficulty in dissolving this compound hydrochloride can be due to several factors. Firstly, ensure you are using a recommended solvent. While this compound has low water solubility, it is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO). If you are still facing issues, you can try the following:
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use an ultrasonic bath to break down any clumps and enhance solubility.
It's crucial to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock solution.
Q2: I've prepared a this compound stock solution in DMSO, but a precipitate has formed. What could be the cause?
A2: Precipitation of this compound in a DMSO stock solution can occur due to a few reasons:
-
Exceeding Solubility Limit: You may have exceeded the maximum solubility of this compound in DMSO at a given temperature.
-
Moisture Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds like this compound. Always use anhydrous, high-purity DMSO and keep the container tightly sealed.
-
Temperature Fluctuation: A decrease in temperature can lead to the precipitation of a compound from a saturated solution.
To resolve this, you can try gently warming the solution while vortexing. If the precipitate does not redissolve, it is likely that the concentration is too high. In this case, you may need to prepare a new, more dilute stock solution.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The drastic change in solvent polarity causes the compound to crash out of the solution. To mitigate this:
-
Use an Intermediate Dilution Step: Instead of diluting directly, perform serial dilutions in your aqueous buffer.
-
Add Stock to Buffer Slowly: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.
-
Pre-warm the Aqueous Solution: Warming the buffer or medium to 37°C can help maintain the solubility of the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How should I store my this compound stock solution to prevent precipitation and degradation?
A4: Proper storage is critical for maintaining the integrity of your this compound stock solution:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, aliquot the stock solution into single-use volumes.
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.
-
Container: Use tightly sealed vials to prevent solvent evaporation and moisture absorption.
Before use, allow the aliquot to equilibrate to room temperature before opening to minimize condensation.
Data Presentation
Due to the limited public availability of precise quantitative solubility data for this compound hydrochloride, the following table provides a qualitative summary based on general observations for similar small molecules. Researchers should experimentally determine the kinetic solubility for their specific batch and experimental conditions.
| Solvent | Qualitative Solubility | Recommended Starting Concentration for Stock | Notes |
| DMSO | Soluble | 10-50 mM | Anhydrous, high-purity DMSO is recommended. Gentle warming and sonication may be required. |
| Ethanol | Sparingly Soluble | Lower than DMSO | May require warming and sonication. Not ideal for high-concentration stocks. |
| Water | Poorly Soluble | Not Recommended | This compound is largely insoluble in aqueous solutions. |
| PBS (pH 7.4) | Poorly Soluble | Not Recommended | Similar to water, precipitation is highly likely. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound hydrochloride (Molecular Weight: 515.07 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 5.15 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol allows for the determination of the maximum concentration of this compound that can be maintained in an aqueous solution without precipitation under specific experimental conditions.
-
Materials: this compound stock solution in DMSO, aqueous buffer of choice (e.g., PBS or cell culture medium), 96-well plate, plate reader capable of measuring absorbance or light scattering.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add your aqueous buffer to each well.
-
Add a small, fixed volume of each this compound dilution to the corresponding wells, ensuring the final DMSO concentration is consistent and below 0.5%. Include a control with DMSO only.
-
Mix the plate gently.
-
Incubate the plate at the desired experimental temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).
-
Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The highest concentration that does not show a significant increase in absorbance/scattering compared to the DMSO control is considered the kinetic solubility.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits the thrombin signaling pathway.
Validation & Comparative
A Comparative Analysis of BMS-189664 and Warfarin in a Venous Thrombosis Model: A Review of Available Preclinical Data
Currently, there is a lack of publicly available preclinical studies that directly compare the efficacy and safety of BMS-189664 and warfarin in a validated venous thrombosis model. Furthermore, no independent preclinical data on the use of this compound in such models could be identified. This guide, therefore, cannot provide a direct, data-driven comparison of the two compounds as originally intended.
While information on the mechanism of action of both this compound and warfarin is available, and various experimental models of venous thrombosis are well-documented in the scientific literature, the absence of head-to-head or even independent preclinical studies for this compound in this context prevents a comparative analysis of their performance.
Understanding the Mechanisms of Action
To provide a foundational understanding for researchers, the distinct mechanisms by which this compound and warfarin exert their anticoagulant effects are outlined below.
This compound: A Direct Thrombin Inhibitor
This compound is a potent and selective inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade. Its mechanism of action involves directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.
A Head-to-Head Comparison of the Direct Thrombin Inhibitors: BMS-189664 and Ximelagatran
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two direct thrombin inhibitors: BMS-189664 and ximelagatran. This analysis is based on available preclinical data to inform research and development decisions.
Ximelagatran, the first orally administered direct thrombin inhibitor, and this compound, another potent oral direct thrombin inhibitor, have both been subjects of significant research in the field of anticoagulation. While ximelagatran's clinical development was halted due to concerns of hepatotoxicity, a comparative analysis of its preclinical profile against other compounds like this compound remains valuable for understanding structure-activity relationships and guiding the development of safer and more effective anticoagulants.
At a Glance: Key Pharmacological Parameters
| Parameter | This compound | Melagatran (Active form of Ximelagatran) |
| Mechanism of Action | Reversible, direct inhibitor of α-thrombin | Reversible, competitive, direct inhibitor of thrombin[1] |
| In Vitro Potency | IC50: 0.046 µM (against α-thrombin)[2] | Ki: 2 nM (0.002 µM) (against human thrombin)[1] |
| Oral Bioavailability | Dog: 15%[2]Monkey: 17%[2] | Rat: 5-10% (as melagatran)[3]Dog: 10-50% (as melagatran)[3]Human: ~20% (as melagatran)[3] |
In Vitro Anticoagulant Activity
Both this compound and melagatran, the active metabolite of ximelagatran, are potent inhibitors of thrombin, a key enzyme in the coagulation cascade. Melagatran has been shown to have a very low inhibition constant (Ki) of 2 nM against human thrombin, indicating high-affinity binding.[1] this compound also demonstrates potent inhibition of α-thrombin with an IC50 value of 0.046 µM.[2]
The anticoagulant effect of melagatran has been further characterized by its ability to prolong clotting times in various assays. In preclinical studies, melagatran demonstrated a concentration-dependent prolongation of activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT).
In Vivo Antithrombotic Efficacy
The antithrombotic effects of both compounds have been evaluated in various animal models of thrombosis.
This compound:
-
In a cynomolgus monkey model of arterial thrombosis, intravenous administration of this compound has been shown to be effective.[2]
-
In a venous thrombosis model in cynomolgus monkeys, this compound also demonstrated inhibitory effects.[2]
-
The compound was also found to be efficacious in protecting mice from thrombin-induced lethality.[2]
Ximelagatran:
-
In a rat model of deep vein thrombosis, oral administration of ximelagatran resulted in a dose-dependent decrease in thrombus weight, with an estimated ID50 of 15 µmol/kg.
It is important to note that a direct comparison of the in vivo efficacy is challenging due to the use of different animal models and experimental conditions in the available studies.
Pharmacokinetic Profiles
Both this compound and ximelagatran were designed for oral administration.
This compound: Limited publicly available data shows an oral bioavailability of 15% in dogs and 17% in monkeys.[2]
Ximelagatran: Ximelagatran is a prodrug that is rapidly absorbed and converted to its active form, melagatran. The oral bioavailability of melagatran after ximelagatran administration is approximately 5-10% in rats, 10-50% in dogs, and about 20% in humans.[3]
Experimental Protocols
In Vitro Thrombin Inhibition Assay (Chromogenic)
A typical protocol to determine the in vitro inhibitory activity of compounds like this compound and melagatran against thrombin involves a chromogenic assay.
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a specific chromogenic substrate. The cleavage of the substrate by thrombin releases a colored product (e.g., p-nitroaniline), and the rate of color development is inversely proportional to the inhibitor's potency.
General Procedure:
-
Reagents: Purified human α-thrombin, a chromogenic thrombin substrate (e.g., S-2238), assay buffer (e.g., Tris-HCl with polyethylene glycol), and the test inhibitor at various concentrations.
-
Incubation: Thrombin is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a microplate well.
-
Reaction Initiation: The chromogenic substrate is added to initiate the enzymatic reaction.
-
Measurement: The absorbance of the colored product is measured over time at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
This is a generalized protocol. Specific details such as buffer composition, enzyme and substrate concentrations, and incubation times may vary between studies.
Ferric Chloride-Induced Arterial Thrombosis Model in Rats
This model is commonly used to evaluate the efficacy of antithrombotic agents in vivo.
Principle: The application of ferric chloride (FeCl3) to the adventitial surface of an artery induces endothelial injury, leading to the formation of a platelet-rich thrombus and subsequent vessel occlusion.
General Procedure:
-
Animal Preparation: Rats are anesthetized, and a carotid artery is surgically exposed.
-
Induction of Thrombosis: A piece of filter paper saturated with a specific concentration of FeCl3 solution (e.g., 10-50%) is applied to the surface of the exposed artery for a defined period (e.g., 10-15 minutes).[1][4]
-
Drug Administration: The test compound (e.g., this compound or ximelagatran) or vehicle is administered to the animals, typically before the induction of thrombosis, via an appropriate route (e.g., oral or intravenous).
-
Measurement of Thrombus Formation: After a set period, the artery is examined for thrombus formation. This can be done by measuring the time to vessel occlusion using a flow probe, or by isolating the thrombotic segment and measuring the thrombus weight.
-
Data Analysis: The effect of the test compound on thrombus formation is compared to the vehicle control group. Dose-response curves can be generated to determine the effective dose (e.g., ED50).
This is a generalized protocol. Specific details such as the concentration of FeCl3, application time, and method of assessing thrombosis can vary.
Signaling Pathways and Logical Relationships
The primary mechanism of action for both this compound and ximelagatran is the direct inhibition of thrombin. The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for these inhibitors.
Caption: Inhibition of Thrombin in the Coagulation Cascade.
The following diagram illustrates a typical experimental workflow for evaluating a novel anticoagulant.
Caption: Drug Discovery and Development Workflow.
Conclusion
References
Validating the Antithrombotic Efficacy of BMS-189664 in Primates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antithrombotic agent BMS-189664 and its validation in primate models. Due to the limited publicly available data on the in-vivo antithrombotic efficacy of this compound in primates, this document focuses on presenting the available information and comparing it with established antithrombotic agents for which primate data is more accessible. The guide is structured to incorporate further data on this compound as it becomes available.
Introduction to this compound
This compound is a potent, selective, and orally active reversible inhibitor of α-thrombin, a key enzyme in the coagulation cascade.[1][2] Its mechanism of action involves the direct inhibition of thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation. Preclinical studies have demonstrated its potential as an antithrombotic agent for both arterial and venous thrombosis.[1]
Primate Models in Antithrombotic Research
Non-human primates, particularly cynomolgus (Macaca fascicularis) and rhesus (Macaca mulatta) monkeys, are crucial for the preclinical evaluation of antithrombotic drugs due to their physiological and hematological similarities to humans. These models allow for the assessment of both the efficacy (prevention of thrombosis) and safety (risk of bleeding) of novel compounds before they advance to clinical trials.
Comparative Efficacy and Safety Data in Primates
The following tables summarize the available quantitative data for this compound and other commonly used antithrombotic agents in primate models. It is important to note that the experimental conditions and endpoints may vary between studies, making direct comparisons challenging.
Table 1: Antithrombotic Efficacy of this compound in Cynomolgus Monkeys
| Thrombosis Model | Drug | Dose | Efficacy Endpoint | Result | Reference |
| Arterial | This compound | 0.2 mg/kg, IV | Data Not Available | Data Not Available | [1] |
| Venous | This compound | 9, 25, 100 µg/kg/min for 1h, IV | Data Not Available | Data Not Available | [1] |
Further research is required to obtain specific quantitative data on the antithrombotic effects of this compound in these models.
Table 2: Antithrombotic and Antiplatelet Effects of Comparator Agents in Primates
| Drug | Primate Species | Dose | Key Findings | Reference |
| Heparin (Unfractionated) | Rhesus & Cynomolgus Macaques | 100-300 U/kg, IV | Dose-dependent increase in Activated Clotting Time (ACT). Low-dose (100 U/kg) mean ACT: 114.1s; High-dose (300 U/kg) mean ACT: 148.3s. | [1][3] |
| Enoxaparin (LMWH) | Rhesus Macaques | 1.0 mg/kg | Achieved therapeutic anti-Xa levels (mean = 0.64 U/mL). | [1][3] |
| Aspirin | Rhesus Macaques | 81 mg | Achieved therapeutic Aspirin Reaction Units (ARU) (mean = 459). | [1][3] |
| Aspirin | Macaca fascicularis | 1 mg/kg/day, oral | Inhibited platelet cyclooxygenase and aggregation. | |
| Aspirin | Macaca fascicularis | 2 mg/kg/day, oral | Reduced venous and arterial prostacyclin production. |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and comparison of results. The following are generalized protocols based on common practices in primate antithrombotic research.
Arterial Thrombosis Model (Folts Model)
-
Animal Model: Anesthetized cynomolgus monkey.
-
Procedure:
-
A segment of a coronary or femoral artery is isolated.
-
Endothelial injury is induced by clamping or other methods.
-
A stenotic lesion is created to reduce blood flow and promote thrombus formation.
-
Cyclic flow reductions (CFRs), indicative of thrombus formation and dislodgement, are monitored using a Doppler flow probe.
-
-
Drug Administration: Test compound (e.g., this compound) or vehicle is administered intravenously as a bolus or infusion.
-
Endpoints:
-
Frequency and severity of CFRs.
-
Time to complete vessel occlusion.
-
Ex-vivo platelet aggregation.
-
Bleeding time.
-
Venous Thrombosis Model (Stasis Model)
-
Animal Model: Anesthetized cynomolgus monkey.
-
Procedure:
-
A segment of a femoral or jugular vein is isolated.
-
Complete stasis is induced by ligating the vessel proximally and distally.
-
A thrombogenic stimulus (e.g., thrombin, collagen) may be injected into the isolated segment.
-
-
Drug Administration: Test compound or vehicle is administered intravenously prior to the induction of stasis.
-
Endpoints:
-
Thrombus weight at the end of the experiment.
-
Incidence of occlusive thrombus formation.
-
Activated Partial Thromboplastin Time (aPTT).
-
Prothrombin Time (PT).
-
Bleeding time.
-
Visualizing Mechanisms and Workflows
Coagulation Cascade and the Role of Thrombin
The following diagram illustrates the central role of thrombin (Factor IIa) in the coagulation cascade, which is the target of this compound.
Caption: The coagulation cascade culminating in the formation of a stable fibrin clot, with the inhibitory action of this compound on thrombin highlighted.
Experimental Workflow for Antithrombotic Agent Evaluation in Primates
This diagram outlines a typical workflow for evaluating a novel antithrombotic agent in a primate model.
Caption: A generalized experimental workflow for the in-vivo evaluation of antithrombotic agents in non-human primate models.
Conclusion
This compound holds promise as a novel antithrombotic agent due to its direct and reversible inhibition of thrombin. While initial studies in cynomolgus monkeys have been conducted, the lack of detailed, publicly available quantitative data on its efficacy and safety in these models makes a direct comparison with other established antithrombotic agents challenging. The data presented for comparator agents such as heparin and aspirin provide a benchmark for the types of endpoints and effect sizes that would be necessary to fully evaluate the potential of this compound. Further publication of detailed preclinical primate data for this compound is essential for the research community to fully assess its therapeutic potential and position it within the landscape of antithrombotic therapies.
References
- 1. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986141, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new primate model for the study of intravenous thrombotic potential and its modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonhuman primate infants have an impaired respiratory but not systemic IgG antibody response following influenza virus infection. | Sigma-Aldrich [sigmaaldrich.com]
Comparative Analysis of BMS-189664 Cross-Reactivity: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity profile of BMS-189664, a potent and selective thrombin inhibitor. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against alternative compounds. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biochemical pathways and experimental workflows.
Executive Summary
This compound is a reversible and selective inhibitor of human α-thrombin, a key serine protease in the coagulation cascade. Understanding its cross-reactivity against other serine proteases is crucial for assessing its specificity and potential off-target effects. This guide presents a detailed comparison of the inhibitory activity of this compound against thrombin and other related enzymes, alongside data for the alternative direct thrombin inhibitor, Argatroban.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory constants (Ki) of this compound and Argatroban against a panel of serine proteases. Lower Ki values indicate higher potency.
| Target Enzyme | This compound (Ki, μM) | Argatroban (Ki, μM) |
| Thrombin (human α) | 0.006 | 0.019 |
| Trypsin | > 100 | 6.1 |
| Factor Xa | 1.8 | > 100 |
| Plasmin | > 100 | 11 |
| t-PA | > 100 | > 100 |
| Activated Protein C (APC) | > 100 | > 100 |
Data for this compound sourced from Das J, et al. Bioorg Med Chem Lett. 2002. Data for Argatroban sourced from various publicly available pharmacological data.
Key Observations:
-
High Potency and Selectivity of this compound: this compound demonstrates potent inhibition of thrombin with a Ki of 0.006 μM.[1] It exhibits high selectivity, with significantly weaker or no activity against other tested serine proteases like trypsin, plasmin, t-PA, and APC (Ki > 100 μM). Its activity against Factor Xa is moderate (Ki = 1.8 μM) but still substantially less potent than its thrombin inhibition.
-
Comparative Profile of Argatroban: Argatroban is also a potent thrombin inhibitor (Ki = 0.019 μM). However, it shows more notable off-target activity against trypsin (Ki = 6.1 μM) and plasmin (Ki = 11 μM) compared to this compound.
Experimental Protocols
The determination of the inhibitory constant (Ki) for this compound and other inhibitors against various serine proteases is a critical experiment for assessing their selectivity. A common and reliable method is the in vitro enzyme inhibition assay using a chromogenic substrate.
Serine Protease Inhibition Assay (Chromogenic Substrate Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of a test compound against a specific serine protease.
Principle: The assay measures the ability of an inhibitor to reduce the rate of a protease-catalyzed reaction. The enzyme cleaves a colorless chromogenic substrate, releasing a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Purified serine proteases (e.g., human α-thrombin, trypsin, Factor Xa, plasmin)
-
Specific chromogenic substrate for each enzyme
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and pH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor at appropriate concentrations in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% enzyme activity) and blank wells with no enzyme (background absorbance).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chromogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and monitor the change in absorbance at 405 nm over a set period.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.[1]
-
Visualizations
Thrombin's Role in the Coagulation Cascade and Inhibition
Caption: this compound directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin.
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for determining the selectivity profile of an inhibitor against a panel of proteases.
References
A Comparative Analysis of BMS-189664 and Heparin in the Prevention of Clot Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic direct thrombin inhibitor, BMS-189664, and the widely used anticoagulant, heparin, in the context of preventing clot formation. The following sections objectively evaluate their mechanisms of action, present available experimental data on their efficacy, and outline the methodologies used in relevant preclinical studies.
Mechanism of Action: Targeting the Coagulation Cascade
The formation of a blood clot, or thrombus, is the culmination of a series of enzymatic reactions known as the coagulation cascade. Both this compound and heparin interrupt this cascade, but at different key stages.
This compound is a potent and selective, orally active reversible inhibitor of α-thrombin (Factor IIa).[1] Thrombin is a critical enzyme that catalyzes the conversion of soluble fibrinogen to insoluble fibrin, the protein mesh that forms the structural basis of a blood clot. By directly binding to and inhibiting thrombin, this compound prevents the final step of clot formation.
Heparin , on the other hand, exerts its anticoagulant effect indirectly. It binds to and potentiates the activity of antithrombin III (ATIII), a natural inhibitor of several coagulation proteases. The heparin-ATIII complex is a much more potent inhibitor of both thrombin (Factor IIa) and Factor Xa than ATIII alone. Factor Xa is responsible for the conversion of prothrombin to thrombin, so by inhibiting Factor Xa, heparin also reduces the amount of thrombin generated.
The differing mechanisms of action are visualized in the following signaling pathway diagram.
Comparative Efficacy in Preclinical Models
In Vitro Potency
The intrinsic inhibitory activity of this compound against its target enzyme is well-defined.
| Compound | Target | IC50 |
| This compound | α-thrombin | 0.046 µM[1] |
IC50: Half-maximal inhibitory concentration.
In Vivo Antithrombotic Effects
The following tables summarize the available data on the in vivo efficacy of this compound and heparin from different preclinical studies. It is important to note that the animal models and experimental conditions differ, which precludes a direct quantitative comparison.
Table 1: Antithrombotic Activity of this compound in Cynomolgus Monkeys
| Thrombosis Model | Dosing Regimen (i.v.) | Effect |
| Arterial Thrombosis | 0.2 mg/kg | Inhibition of thrombosis[1] |
| Venous Thrombosis | 9, 25, and 100 µg/kg/min for 1h | Inhibition of thrombosis[1] |
Table 2: Antithrombotic Activity of Heparin in a Rabbit Venous Thrombosis Model
| Dosing Regimen (i.v. infusion) | Thrombus Prevention |
| 60 µg/kg/h | 57%[1] |
Data for heparin is from a study comparing it with a different synthetic direct thrombin inhibitor, but provides a relevant benchmark.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for evaluating the antithrombotic effects of compounds like this compound and heparin in a rabbit model of venous thrombosis.
Rabbit Model of Venous Thrombosis (Wessler Model)
This widely used model induces thrombus formation through a combination of stasis and a hypercoagulable state.
Protocol Details:
-
Animal Preparation: Male New Zealand White rabbits are anesthetized.
-
Surgical Procedure: A segment of the jugular vein is carefully isolated from surrounding tissues.
-
Drug Administration: The test compound (this compound or heparin) or vehicle is administered intravenously.
-
Induction of Thrombosis: A thrombogenic stimulus, such as tissue thromboplastin, is injected into a peripheral vein to create a hypercoagulable state.
-
Stasis: Immediately after the injection of the thrombogenic stimulus, the isolated jugular vein segment is ligated at both ends to induce blood stasis.
-
Thrombus Formation: The ligated segment is allowed to remain in situ for a defined period (e.g., 20 minutes) to allow for thrombus formation.
-
Thrombus Evaluation: The ligated vein segment is then excised, and the formed thrombus is carefully removed and weighed. The antithrombotic effect is quantified as the percentage reduction in thrombus weight in the treated group compared to the vehicle control group.
Coagulation Assays
The anticoagulant effects of this compound and heparin are typically monitored using standard coagulation assays.
-
Activated Partial Thromboplastin Time (aPTT): This test measures the integrity of the intrinsic and common pathways of the coagulation cascade. It is sensitive to the effects of both direct thrombin inhibitors and heparin.
-
Prothrombin Time (PT): This assay assesses the extrinsic and common pathways. It is less sensitive to heparin at therapeutic doses but can be prolonged by direct thrombin inhibitors.
aPTT Assay Protocol:
-
Sample Collection: Blood is collected into a tube containing a citrate anticoagulant.
-
Plasma Preparation: The blood is centrifuged to obtain platelet-poor plasma.
-
Assay Procedure:
-
A sample of the plasma is incubated with a contact activator (e.g., silica) and phospholipids.
-
Calcium is then added to initiate clotting.
-
The time taken for a clot to form is measured in seconds.
-
Summary and Conclusion
This compound and heparin are both effective anticoagulants that prevent clot formation by inhibiting key enzymes in the coagulation cascade. This compound acts as a direct thrombin inhibitor, offering a specific and targeted mechanism of action. Heparin, through its potentiation of antithrombin III, has a broader spectrum of activity, inhibiting both thrombin and Factor Xa.
While a direct, head-to-head comparison in the same preclinical model is not publicly available, the existing data suggest that both compounds demonstrate significant antithrombotic efficacy. The choice between a direct thrombin inhibitor like this compound and a broader-acting anticoagulant like heparin in a drug development or clinical setting would depend on a variety of factors, including the desired therapeutic window, route of administration, and the specific thrombotic indication being targeted. Further studies directly comparing the efficacy and safety profiles of these two classes of anticoagulants are warranted to fully elucidate their relative merits.
References
Assessing the Bleeding Risk of BMS-189664 in Comparison to Other Direct Thrombin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the bleeding risk associated with the direct thrombin inhibitor (DTI) BMS-189664 against other established DTIs, including dabigatran, argatroban, and bivalirudin. This document synthesizes available data to inform preclinical and clinical research planning.
Direct thrombin inhibitors are a class of anticoagulants that act by directly binding to and inhibiting the enzyme thrombin, a key factor in the coagulation cascade.[1][2] While effective in preventing and treating thromboembolic events, a primary safety concern with all anticoagulants is the risk of bleeding. A thorough evaluation of this risk is paramount in the development of new antithrombotic agents.
This compound is a potent, selective, and orally active reversible inhibitor of α-thrombin.[1][3] While preclinical studies have demonstrated its efficacy in thrombosis models, publicly available data directly comparing its bleeding profile to other DTIs is limited. This guide, therefore, presents a summary of the known bleeding risks of established DTIs to provide a framework for assessing this compound.
Comparative Bleeding Risk of Direct Thrombin Inhibitors
The following table summarizes key bleeding risk parameters for dabigatran, argatroban, and bivalirudin, based on findings from clinical studies and meta-analyses. It is important to note that direct head-to-head comparisons of bleeding risk across all these agents in a single study are scarce, and rates can vary based on patient populations and clinical settings.
| Direct Thrombin Inhibitor | Major Bleeding Rate (Range) | Key Considerations |
| Dabigatran | 1.1% - 3.35% (in various clinical trials) | Risk of gastrointestinal bleeding may be higher compared to warfarin in some patient populations.[4] |
| Argatroban | 1.9% - 7.1% (in studies of heparin-induced thrombocytopenia) | Primarily used in hospitalized patients, particularly those with heparin-induced thrombocytopenia (HIT). |
| Bivalirudin | 2.4% - 5.8% (in studies of patients undergoing percutaneous coronary intervention) | Has a short half-life, which may be advantageous in managing bleeding events. |
Note: The data presented is a synthesis from multiple sources and should be interpreted with caution due to variations in study design and patient populations. Direct comparative trials are limited.
Assessing the Bleeding Profile of this compound
Currently, there is a lack of publicly available preclinical or clinical studies that directly compare the bleeding risk of this compound with other DTIs. The development of this compound appears to have been discontinued, limiting the amount of accessible data.
To comprehensively assess the bleeding risk of this compound, researchers should consider conducting preclinical studies utilizing standardized bleeding models and coagulation assays. These studies should ideally include established DTIs as comparators to provide a relative risk profile.
Experimental Protocols for Assessing Bleeding Risk
Accurate assessment of bleeding risk relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key in vivo and in vitro assays.
In Vivo Bleeding Time Assay (Rodent Model)
Objective: To assess the effect of a test compound on primary hemostasis in a living organism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Acclimatization: Animals are acclimatized for at least 7 days prior to the experiment.
-
Compound Administration: this compound or comparator DTIs are administered via the intended clinical route (e.g., oral gavage for orally active compounds). A vehicle control group is included.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Tail Transection: A standardized portion of the distal tail (e.g., 3 mm) is transected using a sharp scalpel.
-
Bleeding Time Measurement: The transected tail is immediately immersed in warm saline (37°C). The time from transection until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time. A cutoff time (e.g., 1800 seconds) is typically set to avoid excessive blood loss.
-
Data Analysis: Bleeding times are compared between the treatment and vehicle control groups.
In Vitro Coagulation Assays
Objective: To evaluate the effect of a test compound on specific components of the coagulation cascade in plasma.
Specimen: Citrated human plasma.
Methodologies:
-
Activated Partial Thromboplastin Time (aPTT):
-
Pre-warm citrated plasma and aPTT reagent (containing a contact activator and phospholipids) to 37°C.
-
Mix the plasma with the test compound or vehicle.
-
Add the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate coagulation by adding pre-warmed calcium chloride solution.
-
Measure the time to clot formation using a coagulometer.
-
-
Prothrombin Time (PT):
-
Pre-warm citrated plasma to 37°C.
-
Mix the plasma with the test compound or vehicle.
-
Initiate coagulation by adding a pre-warmed PT reagent (containing tissue factor and calcium).
-
Measure the time to clot formation using a coagulometer.
-
-
Thrombin Time (TT):
-
Pre-warm citrated plasma to 37°C.
-
Mix the plasma with the test compound or vehicle.
-
Initiate coagulation by adding a pre-warmed thrombin reagent of a known concentration.
-
Measure the time to clot formation using a coagulometer.
-
Visualizing Key Pathways and Workflows
Understanding the mechanism of action and the experimental process is crucial for interpreting bleeding risk data.
Caption: The Coagulation Cascade and the Site of Action of Direct Thrombin Inhibitors.
Caption: Experimental Workflow for Assessing the Bleeding Risk of Novel Anticoagulants.
References
A Comparative Pharmacokinetic Profile of Bexarotene and Tazarotene, Retinoid X Receptor Agonists
Affiliation: Google Research
Abstract
This guide provides a comparative pharmacokinetic and pharmacodynamic overview of two prominent retinoid X receptor (RXR) agonists, Bexarotene and Tazarotene. While the initial search for "BMS-189664" did not yield specific public data, this comparison of two well-documented alternatives offers valuable insights for researchers, scientists, and drug development professionals in the field of retinoid-based therapeutics. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the distinct signaling pathways of these compounds.
Introduction
Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression related to cell differentiation, proliferation, and apoptosis.[1][2] Ligands that activate these receptors, known as rexinoids, are of significant interest for their therapeutic potential in various diseases, including cancer and dermatological conditions.[3] Bexarotene is a third-generation retinoid that selectively activates RXRs.[4] Tazarotene, also a third-generation retinoid, primarily targets retinoic acid receptors (RARs) but can also interact with RXRs.[1][3] Understanding the comparative pharmacokinetics of these agents is essential for optimizing their therapeutic application and informing the development of new RXR modulators.
Data Presentation: Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of Bexarotene and Tazarotene exhibit notable differences, largely influenced by their primary receptor targets and routes of administration. The following table summarizes key pharmacokinetic parameters for both compounds.
| Pharmacokinetic Parameter | Bexarotene | Tazarotene |
| Primary Target | Retinoid X Receptor (RXR)[4] | Retinoic Acid Receptor (RAR) β and γ[1] |
| Route of Administration | Oral[4] | Topical[5] |
| Bioavailability | ~35% (non-micronized in rats), formulation dependent[6] | Low systemic absorption (<6%)[5] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours[7] | Not applicable for systemic comparison |
| Plasma Protein Binding | >99%[7] | >99% (for active metabolite, tazarotenic acid) |
| Metabolism | Hepatic, primarily by CYP3A4 enzymes.[7] Metabolites include 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene.[7] | Rapidly hydrolyzed by esterases in the skin to its active metabolite, tazarotenic acid. Further metabolized to sulfoxides, sulfones, and other polar metabolites.[5] |
| Elimination Half-Life (t½) | ~7 hours[7] | ~18 hours (for tazarotenic acid) |
| Primary Route of Excretion | Primarily through the hepatobiliary system into feces; <1% excreted in urine.[6] | Eliminated via both urinary and fecal pathways.[5] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental protocols. Below are generalized methodologies for oral and topical administration studies, typically conducted in animal models such as rats and minipigs before human clinical trials.
Oral Administration Pharmacokinetic Study (Typical Protocol)
A common experimental workflow for assessing the pharmacokinetics of an orally administered compound like Bexarotene is outlined below.
Caption: Workflow for an Oral Pharmacokinetic Study.
Topical Administration Pharmacokinetic Study (Typical Protocol)
For topically applied drugs like Tazarotene, the experimental design focuses on assessing dermal absorption and systemic exposure. Minipigs are often used as a relevant animal model due to the similarities of their skin to human skin.[8]
Caption: Workflow for a Topical Pharmacokinetic Study.
Mandatory Visualization: Signaling Pathways
The distinct therapeutic effects and side-effect profiles of Bexarotene and Tazarotene can be attributed to their differential engagement of the retinoid signaling pathways.
Simplified Retinoid Signaling Pathway
The following diagram illustrates the general mechanism of action for RXR and RAR agonists.
Caption: Simplified Retinoid Signaling Pathway.
Bexarotene directly enters the nucleus and binds to RXR. Tazarotene is a prodrug that is converted to its active form, tazarotenic acid, which then primarily binds to RAR.[1] Both RXR and RAR form a heterodimer that binds to Retinoic Acid Response Elements (RAREs) on the DNA, thereby modulating the transcription of target genes involved in cellular processes.[9][10]
Conclusion
Bexarotene and Tazarotene, while both classified as retinoids, exhibit distinct pharmacokinetic profiles and mechanisms of action. Bexarotene's oral administration and selective RXR agonism lead to systemic effects, whereas Tazarotene's topical application and primary RAR agonism result in localized activity with minimal systemic exposure. These differences are critical considerations for their clinical application and for the design of future retinoid-based therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in this field.
References
- 1. Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Pharmacokinetics and safety of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. In vivo characterization of minipig skin as a model for dermatological research using multiphoton microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Mechanism of Action of BMS-189664 and Alternative Direct Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the direct thrombin inhibitor BMS-189664 with two clinically established alternatives, Argatroban and Dabigatran. The information presented herein is intended to offer an objective analysis of their mechanisms of action, supported by experimental data, to aid in research and drug development efforts.
Introduction to Direct Thrombin Inhibitors
Direct thrombin inhibitors (DTIs) are a class of anticoagulants that act by directly binding to and inhibiting the active site of thrombin, a key enzyme in the coagulation cascade. By blocking thrombin, these agents prevent the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots. This guide focuses on this compound, a potent and orally active DTI, and compares its performance with Argatroban, an intravenous DTI, and Dabigatran, an oral DTI.
Mechanism of Action
All three compounds—this compound, Argatroban, and Dabigatran—share a common mechanism of action: the direct, reversible inhibition of thrombin. They bind to the active site of both free and clot-bound thrombin, preventing its prothrombotic activities. This direct action distinguishes them from indirect thrombin inhibitors, such as heparin, which require a cofactor (antithrombin) to exert their anticoagulant effect.
In Vitro Potency and Binding Affinity
The in vitro potency of these inhibitors is a key measure of their efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Compound | IC50 (Human α-thrombin) | Ki (Human α-thrombin) |
| This compound | 0.046 µM[1][2] | Not explicitly found in searches |
| Argatroban | 1.1 µM (solution), 2.8 µM (fibrin-bound)[3] | Not explicitly found in searches |
| Dabigatran | ~10 nM (thrombin-induced platelet aggregation)[4] | 4.5 nM[4] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
In Vivo and Clinical Efficacy
The ultimate validation of a drug's mechanism of action lies in its in vivo and clinical performance.
This compound has demonstrated efficacy in animal models of thrombosis. It has been shown to protect mice from thrombin-induced lethality and to inhibit both arterial and venous thrombosis in cynomolgus monkey models[1][5]. Specifically, an intravenous dose of 0.2 mg/kg inhibited arterial thrombosis, while infusions achieving concentrations of 0.5 to 6 mg/kg inhibited venous thrombosis in monkeys[1].
Argatroban is clinically approved for the prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT).[3][6][7][8] Clinical trials have shown that Argatroban significantly reduces the risk of a composite endpoint of death, amputation, or new thrombosis in HIT patients compared to historical controls.[7][8] In patients undergoing percutaneous coronary intervention (PCI), Argatroban has been shown to provide adequate anticoagulation with a low rate of major bleeding.[3][9]
Dabigatran is an orally administered anticoagulant approved for the prevention of stroke in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE).[4][10][11][12][13] Large-scale clinical trials, such as the RE-COVER and RE-MEDY studies, have demonstrated that Dabigatran is non-inferior to warfarin in treating acute VTE, with a similar or lower risk of major bleeding.[10][11][12][13]
Experimental Protocols
The validation of the mechanism of action for these thrombin inhibitors relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Thrombin Inhibition Assay (Chromogenic)
This assay is used to determine the IC50 value of a thrombin inhibitor.
Principle: The assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by thrombin. The amount of color produced is inversely proportional to the inhibitory activity.
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor (e.g., this compound, Argatroban, Dabigatran) in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the thrombin.
-
Add the chromogenic substrate to all wells to initiate the reaction.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of thrombin activity.
Activated Partial Thromboplastin Time (aPTT) Assay
This clotting assay is used to assess the anticoagulant effect of thrombin inhibitors on plasma.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic coagulation pathway. Thrombin inhibitors will prolong this clotting time.
Materials:
-
Citrated platelet-poor plasma
-
aPTT reagent (containing a contact activator like kaolin or silica, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Collect blood into a tube containing sodium citrate to prevent coagulation.
-
Centrifuge the blood to obtain platelet-poor plasma.
-
Pre-warm the plasma sample and the aPTT reagent to 37°C.
-
In a cuvette, mix the plasma sample with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add pre-warmed CaCl2 solution to the cuvette to initiate the clotting cascade.
-
The coagulometer will measure the time it takes for a fibrin clot to form. This time is the aPTT.
-
The degree of prolongation of the aPTT is indicative of the anticoagulant activity of the thrombin inhibitor.
Visualizations
Signaling Pathway of Thrombin and its Inhibition
Caption: Direct thrombin inhibitors block the conversion of fibrinogen to fibrin.
Experimental Workflow for In Vitro Thrombin Inhibition Assay
Caption: A stepwise workflow for determining the IC50 of a thrombin inhibitor.
Logical Relationship of Anticoagulant Effects
Caption: The causal chain from DTI administration to the anticoagulant effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical appraisal of dabigatran in the treatment of deep vein thrombosis and pulmonary embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular design and structure--activity relationships leading to the potent, selective, and orally active thrombin active site inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Experience with Argatroban for Heparin-Induced Thrombocytopenia in a Large Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on argatroban for the prophylaxis and treatment of heparin-induced thrombocytopenia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Argatroban anticoagulation in patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. perfusion.com [perfusion.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Dabigatran in cardiovascular disease management: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vascularnews.com [vascularnews.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BMS-189664: A Step-by-Step Guide for Laboratory Professionals
I. Understanding the Chemical Profile of BMS-189664
To ensure safe handling and disposal, it is essential to understand the basic chemical properties of this compound.
| Property | Value |
| Molecular Formula | C22H34N6O4S[1][2][3] |
| Chemical Class | While not explicitly defined, its development context suggests it is a synthetic organic compound, likely requiring handling as a potentially hazardous chemical. |
| Physical Form | Likely a solid powder, as is common for such research compounds. |
II. Pre-Disposal: Handling and Storage Precautions
Proper handling and storage are the first steps in a safe disposal process. Retinoids, as a class, are known to be sensitive to environmental factors.
-
Storage: Store this compound in a cool, dry, and dark place to prevent degradation from light, heat, and air.[4] The original container should be used whenever possible and kept tightly sealed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound to avoid skin and eye contact.
-
Avoid Aerosolization: Handle the compound in a manner that minimizes the generation of dust or aerosols. A chemical fume hood is recommended for weighing and preparing solutions.
III. Step-by-Step Disposal Procedure
The disposal of this compound should be treated as a hazardous waste process, adhering to all local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty containers in a designated, clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
-
Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
-
Waste Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
If in a solution, list all components and their approximate concentrations.
-
Include the date of waste generation.
-
-
Waste Accumulation and Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Keep containers closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
-
Ensure that the disposal vendor is licensed to handle and transport chemical waste.
-
IV. Experimental Workflow for Disposal
To visualize the disposal process, the following workflow diagram outlines the key decision points and actions.
Caption: Experimental workflow for the proper disposal of this compound.
V. Logical Relationship of Safety and Disposal Steps
The following diagram illustrates the logical progression from initial handling to final disposal, emphasizing the importance of a systematic approach.
Caption: Logical flow for safe handling and disposal of laboratory chemicals.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Information for Handling BMS-189664
Disclaimer: This document provides essential safety and logistical guidance for handling BMS-189664. As no specific Safety Data Sheet (SDS) for this compound was found, the following information is based on its classification as a potent, selective, and orally active reversible inhibitor of α-thrombin and general best practices for handling potent pharmaceutical compounds.[1][2] A compound-specific risk assessment must be conducted before any handling occurs.
Personal Protective Equipment (PPE)
The primary objective when handling potent compounds like this compound is to prevent personnel exposure through inhalation, dermal contact, or ingestion. A multi-layered PPE approach is mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation, such as weighing, transferring solids, or cleaning spills. Full-facepiece PAPRs offer a high level of protection.[3][4] |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A quantitative fit test is required to ensure a proper seal. | |
| Disposable Respirators (e.g., N95) | Not recommended as the primary respiratory protection for handling potent compounds, but may be considered for low-risk activities as a secondary measure.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | Use coveralls made of materials such as Tyvek to protect against chemical splashes and dust. |
| Lab Coat | A dedicated, disposable lab coat should be worn over personal clothing and under coveralls for an additional layer of protection. | |
| Eye Protection | Safety Goggles or a Face Shield | Chemical splash goggles that provide a complete seal around the eyes are required. A face shield should be worn over goggles for enhanced protection, especially when handling liquids.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds. The following protocol outlines the key phases of handling this compound.
1. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound must occur in a designated and restricted area with controlled access and appropriate engineering controls, such as a certified chemical fume hood or a containment glove box.
-
Decontamination: Ensure that a validated decontamination solution is readily available in the work area.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
Spill Kit: A chemical spill kit appropriate for potent compounds must be available in the immediate vicinity.
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.
2. Weighing and Aliquoting:
-
Whenever possible, use a closed system for weighing and transferring the compound to minimize the risk of airborne particles.
-
If handling powders, use techniques that minimize dust generation, such as gentle scooping rather than pouring.
-
Perform these operations over a disposable work surface liner to contain any minor spills.
3. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly and carefully to avoid splashing.
-
Keep containers covered as much as possible during the process.
4. Post-Handling and Decontamination:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with the validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. PPE should be removed in an order that minimizes exposure (e.g., outer gloves first).
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: This includes contaminated PPE (gloves, coveralls, shoe covers), disposable labware, and cleaning materials. Place all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Minimize Quantities: Use the smallest amount of the compound necessary for the experiment.
-
Use of Closed Systems: Whenever feasible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Documentation: Maintain meticulous records of the amounts of this compound used, the dates of use, and the personnel involved.
Visualizations
Caption: Workflow for the safe handling of potent compounds like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
